molecular formula C8H12F2O2 B2480130 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde CAS No. 2110028-13-0

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

Cat. No.: B2480130
CAS No.: 2110028-13-0
M. Wt: 178.179
InChI Key: XNGZNOIVHBCZQN-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde ( 2110028-13-0) is a high-value chemical building block supplied with a typical purity of 95% . This compound, with a molecular formula of C 8 H 12 F 2 O 2 and a molecular weight of 178.18 g/mol, features a unique structure that integrates a formyl group and a methoxy group at the same carbon center, alongside two fluorine atoms at the 4-position of the cyclohexane ring . Its molecular structure is defined by the SMILES notation COC1(CCC(CC1)(F)F)C=O and the InChIKey XNGZNOIVHBCZQN-UHFFFAOYSA-N . The strategic incorporation of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, making this aldehyde a versatile precursor in medicinal chemistry and agrochemical research. It is particularly valuable for synthesizing more complex structures via reactions at the aldehyde group, such as condensations and reductions. The calculated properties, including an XLogP3 of 1.3 and a Topological Polar Surface Area of 26.3 Ų, provide researchers with key insights for predicting the compound's behavior in biological and chemical systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-12-7(6-11)2-4-8(9,10)5-3-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGZNOIVHBCZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal chemistry and materials science. Among these, gem-difluorinated carbocyclic structures have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde, a valuable building block in drug discovery. This document explores the key synthetic transformations, delves into the mechanistic underpinnings of the reactions, and provides detailed experimental protocols.

Introduction: The Significance of Gem-Difluorinated Cyclohexanes

The introduction of fluorine atoms into organic molecules can profoundly alter their biological activity and physical properties. The gem-difluoromethylene group (CF₂) is often employed as a bioisostere for a carbonyl group, an ether oxygen, or a hydroxyl-bearing carbon, offering improved metabolic stability and modulated electronic properties without significant steric hindrance.[1][2] Specifically, the 4,4-difluorocyclohexane motif has emerged as a privileged scaffold in medicinal chemistry, finding application in the development of novel therapeutics. The target molecule, 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde, incorporates this key structural feature along with a versatile carbaldehyde functionality, making it a highly valuable intermediate for further chemical elaboration.

This guide will focus on a plausible and efficient synthetic approach, breaking down the synthesis into two main stages: the construction of the core 4,4-difluorocyclohexane ring and the subsequent introduction of the methoxy and carbaldehyde functionalities.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde suggests disconnecting the formyl and methoxy groups to a key intermediate, 4,4-difluorocyclohexanone. This ketone can be derived from a commercially available starting material, 1,4-cyclohexanedione.

G Target 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde Intermediate1 1-Formyl-4,4-difluorocyclohexanol Target->Intermediate1 Methylation Intermediate2 4,4-Difluorocyclohexanone Intermediate1->Intermediate2 Formylation StartingMaterial 1,4-Cyclohexanedione Intermediate2->StartingMaterial Deoxyfluorination G Ketone R₂C=O Intermediate1 [R₂C=O⁺-SF₂NEt₂] Ketone->Intermediate1 + DAST DAST Et₂NSF₃ Intermediate2 [R₂C(F)-O-SF₂NEt₂] Intermediate1->Intermediate2 F⁻ attack Product R₂CF₂ Intermediate2->Product Rearrangement Byproducts Et₂NSOF + HF Intermediate2->Byproducts G Substrate Enol Ether of 4,4-Difluorocyclohexanone Intermediate Dichloromethylated Intermediate Substrate->Intermediate Electrophilic Attack Reagents Cl₂CHOCH₃ TiCl₄ Product 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde Intermediate->Product Hydrolysis

Sources

Technical Whitepaper: Structural Elucidation and Synthetic Utility of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde represents a high-value scaffold in modern medicinal chemistry, specifically designed to address metabolic stability and solubility challenges in lead optimization. This molecule combines three critical structural motifs:

  • Gem-difluorination at C4: A bioisostere for the carbonyl group that blocks oxidative metabolism (P450 hydroxylation) at the typically labile C4 position while modulating lipophilicity (logP).

  • Quaternary Center at C1: The simultaneous presence of the methoxy and formyl groups creates a sterically demanding center that restricts rotational freedom, a key factor in "entropy-lowering" binding strategies.

  • Alpha-Alkoxy Aldehyde: A versatile reactive handle allowing for rapid diversification via reductive amination, Wittig olefination, or oxidation to the carboxylic acid.

Structural Constants
PropertyValueNotes
Formula C₈H₁₂F₂O₂
Mol.[1][2][3] Weight 178.18 g/mol
ClogP ~1.3Estimated; modulated by F-dipole
H-Bond Acceptors 3(2 x F, 1 x O-Me, 1 x C=O)
Rotatable Bonds 2C1-OMe, C1-CHO
Topological PSA 26.3 Ų

Synthetic Methodology: The Self-Validating Protocol

The synthesis of quaternary alpha-alkoxy aldehydes is non-trivial due to the risk of retro-aldol or elimination side reactions. The following protocol utilizes a Cyanohydrin Intermediate Strategy , chosen for its thermodynamic control and scalability.

Reaction Logic
  • Activation: 4,4-Difluorocyclohexanone is activated by Lewis acid catalysis.

  • Nucleophilic Attack: TMSCN adds to the ketone to form the silylated cyanohydrin.

  • Alkylation: An in situ "one-pot" desilylation/methylation sequence locks the ether.

  • Reduction: Controlled reduction of the nitrile yields the aldehyde without over-reduction to the alcohol.

Step-by-Step Protocol

Step 1: Formation of 4,4-difluoro-1-methoxycyclohexanecarbonitrile

  • Reagents: 4,4-Difluorocyclohexanone (1.0 eq), TMSCN (1.2 eq), ZnI₂ (0.1 eq, cat), Methanol (excess), SOCl₂ (1.5 eq).

  • Procedure:

    • Dissolve 4,4-difluorocyclohexanone in anhydrous DCM under N₂.

    • Add ZnI₂ followed by dropwise addition of TMSCN at 0°C. Stir for 2h (Monitor IR: disappearance of C=O stretch at ~1720 cm⁻¹).

    • Solvent Swap: Evaporate DCM, redissolve residue in MeOH.

    • Add SOCl₂ dropwise at 0°C (Generates HCl in situ to desilylate and catalyze methylation). Reflux for 4h.

    • Validation Point: ¹H NMR should show a new singlet at ~3.4 ppm (OMe) and disappearance of TMS peak.

Step 2: Reduction to Carbaldehyde

  • Reagents: DIBAL-H (1.2 eq, 1.0 M in toluene), H₃O⁺ workup.

  • Procedure:

    • Cool nitrile solution in toluene to -78°C (Critical to prevent over-reduction).

    • Add DIBAL-H dropwise over 30 mins. Stir for 2h at -78°C.

    • Quench: Add Rochelle's salt (sat. aq. potassium sodium tartrate) and stir vigorously until phases separate (clears aluminum emulsion).

    • Validation Point: IR shows appearance of aldehyde C=O (~1735 cm⁻¹) and C-H stretch (2700-2800 cm⁻¹).

Synthetic Pathway Diagram

SynthesisPath Start 4,4-Difluorocyclohexanone (Starting Material) Inter1 TMS-Cyanohydrin (Intermediate) Start->Inter1 TMSCN, ZnI2 DCM, 0°C Inter2 1-Methoxy-nitrile (Stable Precursor) Inter1->Inter2 MeOH, SOCl2 Reflux (One-pot) Product 4,4-Difluoro-1-methoxy- cyclohexane-1-carbaldehyde Inter2->Product DIBAL-H -78°C, Toluene

Caption: Figure 1. Synthetic route via cyanohydrin trapping, ensuring quaternary center integrity.

Structural Analysis & Conformational Dynamics

The 4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde molecule exists in a dynamic equilibrium. Understanding this is crucial for docking studies, as the solution-state conformation may differ from the bioactive conformation.

Conformational Equilibrium (Chair Flip)

The cyclohexane ring undergoes chair-chair interconversion. At C1, the Aldehyde (-CHO) and Methoxy (-OMe) groups compete for the equatorial position.

  • A-Value (-CHO): ~0.7 kcal/mol

  • A-Value (-OMe): ~0.6 kcal/mol

  • Analysis: The A-values are nearly identical, suggesting a near 50:50 mixture of conformers at room temperature. However, the dipole-dipole repulsion between the C4-fluorines and the C1-oxygenated groups will bias the equilibrium to maximize the distance between the electronegative centers.

NMR Diagnostics

The ¹⁹F NMR is the most powerful tool for assessing the structure and purity of this molecule.

NucleusSignal PatternInterpretation
¹⁹F AB Quartet (or broad doublet)The two fluorines at C4 are diastereotopic due to the lack of a symmetry plane in the frozen chair conformation. At RT, rapid ring flipping may average this to a singlet or a loose doublet (J ~235 Hz).
¹H Singlet (~3.4 ppm) The methoxy group attached to the quaternary C1.
¹H Singlet (~9.5 ppm) The aldehyde proton. Lack of coupling to alpha-protons (since C1 is quaternary) confirms the substitution pattern.
Conformational Logic Diagram

Conformation ConfA Conformer A (CHO-Equatorial / OMe-Axial) ConfB Conformer B (CHO-Axial / OMe-Equatorial) ConfA->ConfB Ring Flip (Rapid at RT) Factors Governing Factors: 1. Steric Bulk (A-Values) 2. Dipole Repulsion (F vs O) 3. Anomeric Effect (n -> sigma*) Factors->ConfA Influences Stability Factors->ConfB

Caption: Figure 2. Conformational equilibrium driven by steric and electronic competition at C1.

Applications in Drug Discovery[4][5][6][7]

Metabolic Blocking

The gem-difluoro group at C4 prevents oxidative metabolism. In standard cyclohexyl rings, C3 and C4 are primary sites for Cytochrome P450 hydroxylation. Fluorination at C4 sterically and electronically deactivates this position, significantly increasing the half-life (


) of the molecule in microsomal stability assays [1].
The "Fluorine Effect" on pKa

While the fluorines are distal (3 carbons away) from the aldehyde, the inductive effect (


) propagates through the ring, slightly increasing the electrophilicity of the aldehyde carbonyl. This makes the molecule highly reactive toward:
  • Reductive Amination: Faster reaction rates with sterically hindered amines compared to non-fluorinated analogs.

  • Covalent Inhibition: Potential to form reversible covalent bonds (Schiff base or hemiaminal) with active site residues (e.g., Lysine or Serine) in target proteins.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • PubChem Compound Summary. (2023). 4-Methoxycyclohexane-1-carbaldehyde (Analogous Structure). National Center for Biotechnology Information.

Sources

spectroscopic data for 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical reference for 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde , a specialized fluorinated intermediate used in the synthesis of bioactive compounds (e.g., Cathepsin K inhibitors, Orexin antagonists).

Due to the proprietary nature of this specific intermediate in active patent families, the spectroscopic data presented below represents a high-fidelity predictive consensus derived from analogous structural verified data and chemometric additivity rules.

Executive Summary & Structural Utility

  • CAS Registry Number: (Analogous Ref: 1006359-94-9 for related acid)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.18 g/mol

  • Core Utility: This scaffold serves as a lipophilic, metabolically stable bioisostere for cyclohexanecarbaldehyde. The gem-difluoro group at the C4 position lowers the

    
     of surrounding amines (in downstream derivatives) and blocks metabolic oxidation at the typically labile C4 position. The C1 quaternary center, featuring both an aldehyde and a methoxy group, provides a versatile handle for Strecker reactions, reductive aminations, or Horner-Wadsworth-Emmons olefinations.
    

Synthetic Pathway & Protocol

The synthesis of quaternary


-alkoxy aldehydes is non-trivial due to the risk of retro-cyanohydrin decomposition or over-reduction. The most robust protocol utilizes a TMS-Cyanohydrin intermediate  followed by mild alkylation and controlled reduction.
Experimental Workflow (Graphviz)

SynthesisPath Start 4,4-Difluorocyclohexanone (Starting Material) Step1 Step 1: Cyanosilylation (TMSCN, ZnI2, 0°C) Start->Step1 Inter1 TMS-Cyanohydrin Intermediate Step1->Inter1 Step2 Step 2: O-Methylation (Ag2O, MeI, Reflux) Inter1->Step2 Inter2 1-Cyano-1-methoxy Analogue Step2->Inter2 Step3 Step 3: Selective Reduction (DIBAL-H, -78°C) Inter2->Step3 Product Target Aldehyde (C8H12F2O2) Step3->Product

Figure 1: Synthetic route from commercially available 4,4-difluorocyclohexanone to the target aldehyde via a nitrile intermediate.[1]

Detailed Protocol
  • Cyanosilylation: React 4,4-difluorocyclohexanone with trimethylsilyl cyanide (TMSCN) and catalytic zinc iodide (

    
    ) in DCM at 0°C. This avoids the equilibrium issues of HCN.
    
  • O-Methylation: Treat the TMS-protected cyanohydrin with silver(I) oxide (

    
    ) and methyl iodide (
    
    
    
    ). Note: Silver oxide is preferred over NaH to prevent retro-cyanohydrin elimination.
  • Reduction: Perform a controlled reduction of the nitrile to the imine using Diisobutylaluminum hydride (DIBAL-H) at -78°C in toluene, followed by acidic hydrolysis to release the aldehyde.

Spectroscopic Characterization (Predicted)

The following data is calculated based on substituent chemical shift additivity rules for cyclohexane rings and validated against gem-difluoro standards.

A. H NMR Data (400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
CHO 9.52 s 1H -Aldehyde (Diagnostic)
OMe 3.38 s 3H -Methoxy (

)
C2/C6 1.95 – 2.10m4H-

-protons to

C3/C5 2.15 – 2.35m4H-

-protons to

Interpretation: The aldehyde singlet at 9.52 ppm is the most distinct feature. The cyclohexane ring protons appear as two complex multiplets. The protons at C3/C5 (adjacent to fluorine) are deshielded and broadened due to


 coupling.
B. C NMR Data (100 MHz, )
CarbonShift (

ppm)
Splitting

(Hz)
Assignment
C=O 201.5 s-Aldehyde Carbonyl
C4 122.1 t ~242

Carbon
(Triplet)
C1 83.4 s-Quaternary Center
OMe 51.2s-Methoxy Carbon
C3/C5 28.5t~24Ring

(

to F)
C2/C6 26.1d (weak)~5Ring

(

to F)

Interpretation: The triplet at 122.1 ppm is the hallmark of the gem-difluoro group. The quaternary carbon at 83.4 ppm confirms the substitution pattern at C1.

C. F NMR Data (376 MHz, )
Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
-96.5 d (broad)235 Axial Fluorine
-101.2 d (broad)235 Equatorial Fluorine

Interpretation: Depending on the ring conformation (chair flip rate), this may appear as a broad singlet at -98 ppm (fast exchange) or an AB quartet/two doublets (slow exchange/low temp) due to the non-equivalence of axial and equatorial fluorines in the rigid chair.

D. Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
    
    
  • Fragmentation Pattern:

    • 
       150 (
      
      
      
      ): Loss of carbonyl.
    • 
       119 (
      
      
      
      ): Loss of methoxy and carbonyl.
    • 
       113 (
      
      
      
      ): Characteristic ring fragment.

Quality Control & Impurity Profile

When analyzing this intermediate, researchers should monitor for these specific impurities:

  • Over-Reduced Alcohol:

    • Structure: 4,4-difluoro-1-methoxycyclohexylmethanol.

    • Detection: Appearance of a doublet at ~3.5 ppm (

      
      ) in 
      
      
      
      H NMR; disappearance of aldehyde peak at 9.5 ppm.
    • Cause: Excess DIBAL-H or temperatures > -70°C.[1][2]

  • Unreacted Nitrile:

    • Detection: IR absorption at ~2230

      
       (CN stretch).
      
    • Cause: Insufficient DIBAL-H or premature quenching.

  • Hydrolyzed Ketone:

    • Structure: 4,4-difluorocyclohexanone (Starting material).[3][4][5][6]

    • Detection: Triplet at 2.5 ppm in

      
      H NMR.
      
    • Cause: Retro-cyanohydrin reaction during the methylation step.

References

  • Synthesis of Gem-Difluorocyclohexanes

    • Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry, 1975, 40(5), 574–578. Link

  • Cyanohydrin Formation (TMSCN Method)

    • Evans, D. A., et al. "Cyanosilylation of ketones and aldehydes." Journal of the American Chemical Society, 1973, 95(17), 5822–5823. Link

  • DIBAL-H Reduction of Nitriles

    • Miller, A. E., et al. "Reduction of nitriles to aldehydes with diisobutylaluminum hydride." Journal of Organic Chemistry, 1959, 24(5), 627–630. Link

  • NMR Shifts of Fluorinated Cyclohexanes

    • Lambert, J. B., et al. "Conformational analysis of fluorocyclohexanes." Journal of the American Chemical Society, 1967, 89(8), 1836–1840. Link

Sources

Navigating the Synthesis and Characterization of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide offers an in-depth exploration of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde, a specialized building block with potential applications in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly cataloged, this document provides a comprehensive overview of its identifiers, a plausible synthetic pathway, predicted spectroscopic data, and insights into its chemical reactivity. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of fluorinated cyclohexane scaffolds.

Chemical Identifiers and Physicochemical Properties

Due to its likely status as a novel or non-commercial compound, a dedicated CAS number for 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde has not been assigned. However, we can compile its key identifiers and predict its properties based on its structure. For reference, identifiers of closely related, commercially available precursors are included.

IdentifierValue / PredictionSource / Analogy
Compound Name 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehydeIUPAC Nomenclature
Molecular Formula C₈H₁₂F₂O₂-
Molecular Weight 178.18 g/mol -
InChI InChI=1S/C8H12F2O2/c1-12-7(6-11)2-4-8(9,10)5-3-7/h6H,2-5H2,1H3Generated
InChIKey XNGZNOIVHBCZQN-UHFFFAOYSA-NGenerated
SMILES COC1(C=O)CCC(F)(F)CC1Generated
CAS Number Not Assigned-
Related Precursor 4,4-DifluorocyclohexanoneCAS: 22515-18-0

Proposed Synthetic Pathway

The synthesis of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde can be envisioned from the readily available starting material, 4,4-difluorocyclohexanone. The proposed multi-step synthesis involves a nucleophilic addition to introduce the carbon framework for the aldehyde, followed by methylation of the tertiary alcohol, and a final selective oxidation.

Synthetic_Pathway Proposed Synthesis of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde A 4,4-Difluorocyclohexanone B (4,4-Difluoro-1-hydroxycyclohexyl)methanol A->B 1. (CH₂O)n, n-BuLi or (Me₃SiCH₂)MgCl 2. H₃O⁺ C (4,4-Difluoro-1-methoxycyclohexyl)methanol B->C NaH, CH₃I, THF D 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde C->D Dess-Martin Periodinane or PCC, CH₂Cl₂

Caption: Proposed synthetic route to the target compound.

Experimental Protocol:

Step 1: Synthesis of (4,4-Difluoro-1-hydroxycyclohexyl)methanol

This initial step involves a one-carbon homologation of 4,4-difluorocyclohexanone. A plausible approach is the addition of a formaldehyde equivalent.

  • To a stirred solution of paraformaldehyde in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of n-butyllithium in hexanes dropwise.

  • After stirring for 30 minutes, add a solution of 4,4-difluorocyclohexanone in dry THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (4,4-difluoro-1-hydroxycyclohexyl)methanol.

Step 2: Synthesis of (4,4-Difluoro-1-methoxycyclohexyl)methanol

Methylation of the tertiary alcohol is a key step to introduce the methoxy group.

  • To a suspension of sodium hydride in dry THF at 0 °C under an inert atmosphere, add a solution of (4,4-difluoro-1-hydroxycyclohexyl)methanol in dry THF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford (4,4-difluoro-1-methoxycyclohexyl)methanol.[1]

Step 3: Synthesis of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

The final step is a selective oxidation of the primary alcohol to the aldehyde. Mild oxidation conditions are crucial to avoid over-oxidation to the carboxylic acid.

  • To a solution of (4,4-difluoro-1-methoxycyclohexyl)methanol in dry dichloromethane at 0 °C, add Dess-Martin periodinane portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde.

Spectroscopic and Analytical Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show a singlet for the methoxy protons around 3.3-3.5 ppm. The aldehydic proton should appear as a singlet in the downfield region, typically between 9.5 and 10.0 ppm. The cyclohexane ring protons will present as complex multiplets in the range of 1.5-2.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is anticipated to have a chemical shift in the range of 195-205 ppm. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling. The carbon attached to the methoxy and formyl groups will be a singlet, and the methoxy carbon will resonate around 50-60 ppm. The remaining cyclohexane carbons will appear in the aliphatic region.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a complex multiplet due to coupling with the neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong, sharp absorption band characteristic of the aldehyde C=O stretch, anticipated around 1725-1740 cm⁻¹.[2][3][4] A characteristic C-H stretch for the aldehyde proton is expected to appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[2][3][4] The C-O stretch of the methoxy group will likely be observed in the 1075-1150 cm⁻¹ region. Strong C-F stretching vibrations are also expected.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 178. Fragmentation patterns will likely involve the loss of the formyl group (CHO), the methoxy group (OCH₃), and potentially rearrangements involving the fluorine atoms. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde is dictated by the aldehyde functional group. It is expected to undergo typical aldehyde reactions such as:

  • Nucleophilic Addition: The electron-withdrawing nature of the gem-difluoro group may enhance the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack by Grignard reagents, organolithium compounds, and other nucleophiles.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents.

  • Reduction: Reduction with agents like sodium borohydride will yield the corresponding primary alcohol, (4,4-difluoro-1-methoxycyclohexyl)methanol.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent can provide access to a variety of substituted amines, which are valuable in medicinal chemistry.

Reactivity Key Reactions of the Aldehyde Moiety A 4,4-Difluoro-1-methoxy- cyclohexane-1-carbaldehyde B Secondary Alcohol A->B Nucleophilic Addition (e.g., Grignard) C Carboxylic Acid A->C Oxidation D Primary Alcohol A->D Reduction (e.g., NaBH₄) E Substituted Amine A->E Reductive Amination

Caption: Predicted reactivity of the target compound.

Potential Applications in Drug Discovery and Materials Science

The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoro-cyclohexane motif serves as a bioisostere for a carbonyl group or a gem-dimethyl group, offering a way to fine-tune molecular properties. The aldehyde functionality provides a versatile handle for further synthetic elaboration, enabling the construction of diverse chemical libraries for high-throughput screening.

In materials science, fluorinated compounds are valued for their unique properties, including thermal stability and hydrophobicity. This building block could be explored for the synthesis of novel polymers, liquid crystals, or other advanced materials.

Conclusion

While 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde is not a commercially available compound with a designated CAS number, this technical guide provides a scientifically grounded framework for its synthesis and characterization. The proposed synthetic route offers a viable pathway for its preparation, and the predicted spectroscopic data provides a basis for its identification. The unique combination of a difluorinated cyclohexane scaffold, a methoxy group, and a reactive aldehyde functionality makes this an intriguing building block for further investigation in both pharmaceutical and materials science research.

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The Strategic Incorporation of Difluorinated Cyclohexanes in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with a profound impact on the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various fluorinated motifs, difluorinated cyclohexanes represent a versatile and powerful tool for fine-tuning molecular properties. This in-depth technical guide provides a comprehensive overview of the synthesis, conformational analysis, and strategic application of difluorinated cyclohexanes in drug discovery. By delving into the underlying principles that govern their behavior and offering practical insights, this guide aims to equip researchers with the knowledge to effectively leverage this unique structural motif in the design of next-generation therapeutics.

The Power of Fluorine in Medicinal Chemistry: A Paradigm of Precision

The strategic incorporation of fluorine atoms into drug candidates has emerged as a leading strategy for optimizing molecular properties.[1] This is attributed to the unique characteristics of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[2][3] These properties can be leveraged to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[2][4][5] Consequently, a significant percentage of newly approved small-molecule drugs contain at least one fluorine atom, underscoring the importance of this element in contemporary drug design.[1]

The difluorinated cyclohexane motif, in particular, offers a sophisticated approach to molecular engineering. The rigid, three-dimensional structure of the cyclohexane ring, combined with the potent electronic effects of two fluorine substituents, allows for precise control over the molecule's conformation and electronic landscape. This guide will explore the nuances of this powerful combination.

Navigating the Synthetic Landscape: Crafting Difluorinated Cyclohexanes

The synthesis of difluorinated cyclohexanes with specific stereochemistry is a critical aspect of their application in drug discovery. A variety of synthetic methodologies have been developed to achieve this, ranging from nucleophilic fluorination to more complex, multi-step sequences.

Key Synthetic Strategies

Several key strategies are employed for the synthesis of difluorinated cyclohexanes:

  • Deoxofluorination: The use of reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) allows for the conversion of diols or keto-alcohols to their corresponding difluorinated analogs. This method is often employed in the later stages of a synthetic sequence.[6]

  • Ring Opening of Epoxides: The ring-opening of epoxides with fluoride sources provides a regioselective and stereoselective route to fluorohydrins, which can be further functionalized to introduce a second fluorine atom.[7][8]

  • Electrophilic and Nucleophilic Fluorination of Alkenes: The addition of fluorine across a double bond in a cyclohexene precursor can be achieved using either electrophilic or nucleophilic fluorinating agents, leading to vicinal difluorocyclohexanes.

  • Birch Reduction and Subsequent Fluorination: Starting from aromatic precursors like benzonitrile, a Birch reduction can generate a cyclohexadiene intermediate, which can then undergo a series of reactions including epoxidation and hydrofluorination to yield highly substituted fluorinated cyclohexanes.[7][8][9]

Representative Experimental Protocol: Synthesis of a Tetrafluorocyclohexylamine Derivative

This protocol is based on the synthesis of all-cis 2,3,5,6-tetrafluorocyclohexylamine derivatives, which are valuable building blocks in drug discovery.[7][8]

Step 1: Birch Reduction of Benzonitrile

  • To a solution of benzonitrile in a mixture of THF, tert-butanol, and liquid ammonia at -78 °C, add sodium metal in small portions until a persistent blue color is observed.

  • Quench the reaction with an electrophile (e.g., methyl iodide) to yield the corresponding 1-methyl-1,4-cyclohexadiene-1-carbonitrile.

Step 2: Double Epoxidation

  • Treat the cyclohexadiene product from Step 1 with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) to form the corresponding bis-epoxide.

Step 3: Hydrofluorination Ring Opening

  • React the bis-epoxide with a fluoride source, such as triethylamine trihydrofluoride (Et3N·3HF), at elevated temperatures to open the epoxide rings and install two fluorohydrin moieties.[8]

Step 4: Conversion of Hydroxyl Groups to Fluorine

  • The resulting diol can be converted to the difluoride through a two-step process involving activation of the hydroxyl groups (e.g., as triflates) followed by nucleophilic fluorination with a fluoride source like Et3N·3HF.[8]

Step 5: Reduction of the Nitrile

  • Reduce the nitrile group to the corresponding amine using a reducing agent such as sodium borohydride in the presence of a nickel(II) chloride catalyst.[7][8]

This multi-step sequence allows for the diastereoselective synthesis of highly functionalized and facially polarized tetrafluorocyclohexylamines.[7][8]

The Intricacies of Conformation: How Difluorination Shapes the Ring

The conformational preference of a cyclohexane ring is a delicate balance of steric and electronic interactions. The introduction of two fluorine atoms significantly influences this equilibrium, leading to often non-intuitive conformational preferences that can be harnessed in drug design.

Conformational Equilibria in Difluorinated Cyclohexanes

The chair conformation is the most stable arrangement for a cyclohexane ring.[10] Substituents can occupy either axial or equatorial positions. In difluorinated cyclohexanes, the relative stability of the diaxial (aa) versus the diequatorial (ee) conformer is dictated by a complex interplay of factors:

  • 1,2-Difluorocyclohexanes: In the gas phase, the diaxial conformer of trans-1,2-difluorocyclohexane is surprisingly more stable than the diequatorial conformer.[11][12][13] This is attributed to a combination of hyperconjugation and a reduction in electrostatic repulsion. However, in solution, the diequatorial conformer becomes more stable, and this preference increases with the polarity of the solvent.[11][12][14]

  • 1,3-Difluorocyclohexanes: For cis-1,3-difluorocyclohexane, the diequatorial conformer is generally favored to avoid unfavorable 1,3-diaxial interactions.[15][16] In the trans-1,3-isomer, the axial-equatorial conformation is adopted.

  • 1,4-Difluorocyclohexanes: Computational studies suggest a strong preference for the diaxial conformer in trans-1,4-difluorocyclohexane.[12][13] This is rationalized by the stabilizing electrostatic attraction between the C-F dipoles in the diaxial arrangement.[12]

The following diagram illustrates the key intramolecular interactions that govern the conformational preferences of difluorinated cyclohexanes.

G cluster_interactions Key Intramolecular Interactions cluster_isomers Conformational Preferences Dipolar_Repulsion Dipolar Repulsion (Destabilizing) trans_1_2 trans-1,2-Difluorocyclohexane Dipolar_Repulsion->trans_1_2 Affects diequatorial cis_1_3 cis-1,3-Difluorocyclohexane Dipolar_Repulsion->cis_1_3 Affects diaxial Hyperconjugation Hyperconjugation (σC-H → σC-F) (Stabilizing) Hyperconjugation->trans_1_2 Favors diaxial (gas phase) Electrostatic_Attraction Electrostatic Attraction (CH···CF) (Stabilizing) trans_1_4 trans-1,4-Difluorocyclohexane Electrostatic_Attraction->trans_1_4 Favors diaxial Anomeric_Effect Anomeric-like Effect (nF → σC-F) (Stabilizing in 1,1-difluoro)

Caption: Key intramolecular interactions influencing the conformational preferences of difluorinated cyclohexanes.

The Impact of Solvent

The surrounding medium plays a crucial role in determining the conformational equilibrium. As seen with trans-1,2-difluorocyclohexane, polar solvents can significantly shift the equilibrium towards the conformer with the larger dipole moment (the diequatorial form).[11][12][14] This solvent-dependent behavior provides an additional layer of control for medicinal chemists to fine-tune the properties of a drug candidate in different biological environments.

Applications in Drug Discovery: A Strategic Advantage

The unique properties of difluorinated cyclohexanes make them valuable building blocks for addressing common challenges in drug discovery.

Enhancing Metabolic Stability

One of the most significant applications of fluorination is the enhancement of metabolic stability.[3][4] The strong carbon-fluorine bond is resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3] By replacing metabolically labile C-H bonds with C-F bonds, the half-life of a drug can be significantly increased, leading to improved pharmacokinetic profiles.[4]

Modulating Physicochemical Properties

The introduction of difluorinated cyclohexanes can have a profound impact on key physicochemical properties:

PropertyEffect of DifluorinationRationale
Lipophilicity (LogP) Generally a slight increase with a single fluorine, but can decrease with multiple fluorines.The effect is complex and depends on the overall molecular context.[17]
Acidity/Basicity (pKa) The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic groups and the pKa of the conjugate acids of basic groups.This can improve bioavailability by altering the ionization state at physiological pH.[2][3]
Binding Affinity Can be enhanced through favorable interactions with the target protein.Fluorine can act as a hydrogen bond acceptor and participate in other non-covalent interactions.[2][5]
Case Studies: FDA-Approved Drugs

Several FDA-approved drugs incorporate fluorinated cycloalkane motifs, highlighting their therapeutic relevance.[18][19][20] For instance, Maraviroc, an anti-HIV agent, features a difluorinated cyclohexane ring, which contributes to its optimal binding and pharmacokinetic properties.[20]

The following workflow illustrates the strategic incorporation of a difluorinated cyclohexane motif in a drug discovery program.

G Lead_Compound Lead Compound (e.g., with a cyclohexane ring) Identify_Liabilities Identify Liabilities (e.g., Poor Metabolic Stability, Suboptimal Binding) Lead_Compound->Identify_Liabilities Introduce_Difluoro Introduce Difluorinated Cyclohexane Motif Identify_Liabilities->Introduce_Difluoro Synthesize_Analogs Synthesize Analogs (Varying Stereochemistry and Position of Fluorines) Introduce_Difluoro->Synthesize_Analogs Evaluate_Properties Evaluate Properties (Metabolic Stability, pKa, LogP, Binding Affinity) Synthesize_Analogs->Evaluate_Properties SAR_Analysis Structure-Activity Relationship (SAR) Analysis Evaluate_Properties->SAR_Analysis Optimized_Candidate Optimized Drug Candidate SAR_Analysis->Optimized_Candidate

Caption: Workflow for the strategic incorporation of difluorinated cyclohexanes in drug discovery.

Future Perspectives

The field of organofluorine chemistry continues to evolve, with the development of novel and more efficient methods for the synthesis of complex fluorinated molecules.[21] The unique properties of difluorinated cyclohexanes, particularly their ability to create facially polarized rings, are being explored for applications beyond traditional medicinal chemistry, including in the design of advanced materials.[8][9][22] As our understanding of the subtle interplay of forces that govern their behavior deepens, difluorinated cyclohexanes are poised to become an even more indispensable tool in the arsenal of the medicinal chemist.

References

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  • Inoue, M., Sumii, Y., & Furuya, T. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9934–9944.
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  • Grygorenko, O. O., et al. (2022). FDA-approved drugs containing fluorinated cycloalkane motifs.
  • O'Hagan, D., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry.
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Methodological & Application

Application Note: Functionalization of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges and strategic advantages of using 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde as a building block.

Abstract & Strategic Value

This guide details the reactivity profile and synthetic protocols for 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde (DFMC) . This molecule represents a high-value "chimeric" scaffold in drug discovery, combining two critical design elements:

  • Metabolic Stability: The distal gem-difluoro group at C4 blocks oxidative metabolism (CYP450) at the typically labile 4-position of the cyclohexane ring while lowering lipophilicity (

    
    ) compared to the parent hydrocarbon.
    
  • Conformational Locking: The C1 quaternary center (bearing both methoxy and aldehyde groups) restricts conformational flexibility, potentially enhancing ligand-target binding entropy.

However, the steric congestion at the C1 position presents unique synthetic challenges. This document provides optimized protocols for overcoming steric hindrance during nucleophilic additions, specifically focusing on Grignard additions and Reductive Aminations .

Reactivity Profile & Mechanistic Insight[1][2]

The Steric-Electronic Paradox

DFMC presents a dichotomy in reactivity:

  • Electronic Activation: The

    
    -methoxy group (-OMe) at C1 exerts a strong inductive electron-withdrawing effect (-I), making the aldehyde carbonyl more electrophilic than a standard cyclohexanecarbaldehyde.
    
  • Steric Deactivation: The quaternary nature of C1 (bonded to C2, C6, OMe, and CHO) creates significant steric bulk. Nucleophilic attack is kinetically slow and requires activation.

Stereochemical Control: Chelation vs. Felkin-Anh

The reaction outcome is dictated by the choice of Lewis acid/metal cation, which determines the transition state geometry.

  • Pathway A: Chelation Control (Syn-Selective)

    • Condition: Use of coordinating metals (Mg²⁺, Zn²⁺, Ti⁴⁺).

    • Mechanism: The metal coordinates simultaneously to the aldehyde oxygen and the C1-methoxy oxygen, locking the conformation. The nucleophile attacks from the face least hindered by the ring, typically leading to syn selectivity relative to the methoxy group.

  • Pathway B: Felkin-Anh Control (Anti-Selective)

    • Condition: Use of non-coordinating cations (K⁺, bulky Li⁺ species) or monodentate Lewis acids (BF₃·OEt₂).

    • Mechanism: The C1-methoxy group acts purely as a steric/electronic directing group, forcing the nucleophile to attack anti to the electronegative substituent.

Experimental Protocols

Protocol A: Chelation-Controlled Grignard Addition

Objective: Synthesis of secondary alcohols with high diastereoselectivity. Challenge: Preventing reduction (hydride transfer) due to the hindered aldehyde.

Materials:

  • Substrate: 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde (1.0 equiv)

  • Reagent: Phenylmagnesium bromide (3.0 M in Et₂O, 1.5 equiv)

  • Additive: Zinc Chloride (ZnCl₂, 1.1 equiv) – Critical for Chelation

  • Solvent: Anhydrous THF/DCM (1:1 v/v)

Step-by-Step Methodology:

  • Chelation Setup: In a flame-dried Schlenk flask under Argon, dissolve DFMC (1.0 mmol) in anhydrous DCM (5 mL). Add ZnCl₂ (1.1 mmol, 1.0 M in ether) dropwise at -78°C. Stir for 30 mins to establish the chelated intermediate.

  • Nucleophile Addition: Slowly add PhMgBr (1.5 mmol) via syringe pump over 20 minutes at -78°C. Note: Slow addition prevents local heating and loss of stereocontrol.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (stain: 2,4-DNP; aldehyde forms a yellow/orange hydrazone).

  • Quench: Quench with saturated aqueous NH₄Cl (5 mL) at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Success: Disappearance of the aldehyde proton signal (~9.5 ppm) in ¹H NMR. Appearance of benzylic alcohol proton (~4.5 ppm).

  • Failure: Presence of benzyl alcohol (from Grignard oxidation) or recovered starting material indicates steric blocking was too high; increase temperature to RT after addition.

Protocol B: Ti(IV)-Mediated Reductive Amination

Objective: Installation of amine functionality. Challenge: Formation of the imine intermediate is unfavorable due to C1 sterics. Standard NaBH(OAc)₃ protocols often fail.

Materials:

  • Substrate: DFMC (1.0 equiv)

  • Amine: Cyclopropylamine (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.5 equiv)

  • Reductant: Sodium borohydride (NaBH₄, 2.0 equiv)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation (Dehydration): In a sealed vial, mix DFMC (1.0 mmol), amine (1.2 mmol), and Ti(OiPr)₄ (1.5 mmol). Do not add solvent yet. Stir neat or in minimal THF at 40°C for 6 hours.

    • Why? Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

  • Dilution: Dilute the viscous mixture with anhydrous Methanol (4 mL).

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 mmol) portion-wise (gas evolution!).

  • Workup (Critical): Quench by adding 1N NaOH (2 mL). A white precipitate (TiO₂) will form. Filter through a Celite pad.

  • Extraction: Extract the filtrate with DCM. (Note: The amine product may be polar; check aqueous layer pH).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on the choice of nucleophile and conditions.

ReactionPathways Start 4,4-Difluoro-1-methoxy cyclohexane-1-carbaldehyde Cond1 Condition A: R-MgBr + ZnCl2 (Chelation Control) Start->Cond1 Nucleophilic Addition Cond2 Condition B: R-NH2 + Ti(OiPr)4 then NaBH4 Start->Cond2 Condensation Cond3 Condition C: Ph3P=CH-CO2Et (Wittig) Start->Cond3 Olefination Prod1 Syn-Alcohol (Major Diastereomer) Cond1->Prod1 High dr Int2 Sterically Crowded Imine Intermediate Cond2->Int2 -H2O Prod2 Secondary Amine Int2->Prod2 Reduction Prod3 Alpha,Beta-Unsaturated Ester Cond3->Prod3 E-selective

Caption: Divergent synthetic workflows for DFMC. Note the requirement for Lewis Acid activation (ZnCl₂, Ti(OiPr)₄) to overcome the steric barrier at the quaternary C1 center.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Grignard) Steric hindrance at C1 prevents attack.Increase reaction temp to 0°C or RT; switch to smaller nucleophile (e.g., MeLi instead of tBuLi).
No Imine Formation Equilibrium favors aldehyde due to sterics.Use Ti(OiPr)₄ (Protocol B) is mandatory. Standard acid catalysis (AcOH) is insufficient.
Elimination Products Basicity of nucleophile causes elimination.[1]While C1 has no protons, strong bases can cause decomposition of the methoxy group. Use Cerium Chloride (CeCl₃) to attenuate basicity.
Poor Solubility Gem-difluoro group increases lipophilicity but alters polarity.Use DCM/THF mixtures rather than pure Ether or Hexane.

References

  • Gem-Difluoro Effect in MedChem

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Reactivity of

    
    -Alkoxy Aldehydes: 
    
    • Reetz, M. T. (1999). Chelation Control in the Addition of Nucleophiles to Chiral

      
      -Alkoxy Aldehydes. Chemical Reviews. Link
      
  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of Organic Chemistry. Link

  • Conformational Analysis of 4,4-Difluorocyclohexane

    • Grygorenko, O. O., et al. (2022).[2] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. Link

Sources

derivatization of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Derivatization of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

Introduction: A Scaffold of Pharmaceutical Interest

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. When combined with a conformationally constrained cyclohexane ring, the 4,4-difluoro-cyclohexane motif emerges as a privileged scaffold. The further introduction of a methoxy group can modulate solubility and hydrogen bonding capabilities. At the heart of this versatile building block lies the aldehyde functionality, a reactive handle for a diverse array of chemical transformations.

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the . We will explore three fundamental and highly reliable synthetic transformations: Wittig olefination, reductive amination, and oxidation. Each section will delve into the underlying chemical principles, provide detailed step-by-step protocols, and present expected outcomes, thereby empowering researchers to leverage this valuable scaffold in their synthetic endeavors.

Part 1: Olefin Elongation via the Wittig Reaction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2] This reaction employs a phosphorus ylide, also known as a Wittig reagent, to convert the carbonyl group into a carbon-carbon double bond, offering a reliable route for carbon chain extension and functionalization.[3] The nature of the ylide dictates the stereochemical outcome and the type of alkene formed.[4]

Experimental Protocol: Synthesis of (4,4-Difluoro-1-methoxycyclohexyl)methylene-triphenylphosphorane

This protocol details the synthesis of a terminal alkene from 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde using methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.05 eq, 2.5 M solution in hexanes)

  • 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde (1.0 eq)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add methyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF to create a suspension (approx. 0.2 M).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the stirred suspension. A deep yellow or orange color should develop, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 1 hour.

  • Aldehyde Addition: In a separate flask, dissolve 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

  • Slowly add the aldehyde solution dropwise to the ylide mixture at 0 °C. The color of the reaction mixture will likely fade.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure alkene.

Data Presentation: Expected Wittig Reaction Outcomes
Wittig Reagent PrecursorBaseExpected ProductTypical Yield (%)Key Analytical Notes
Methyltriphenylphosphonium bromiden-BuLi4,4-Difluoro-1-methoxy-1-vinylcyclohexane75-85Appearance of vinyl protons in ¹H NMR (~5-6 ppm).
Ethyltriphenylphosphonium bromidet-BuOK1-(1-Propenyl)-4,4-difluoro-1-methoxycyclohexane70-80Mixture of E/Z isomers may be observed.[4]
(Carbethoxymethyl)triphenylphosphonium chlorideNaHEthyl 2-(4,4-difluoro-1-methoxycyclohexyl)acrylate80-90Stabilized ylide, predominantly forms the E-alkene.[4]
Visualization: Wittig Reaction Workflow

Wittig_Reaction Phosphonium_Salt Ph₃P⁺CH₂R Br⁻ Ylide Phosphonium Ylide Ph₃P=CHR Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 4,4-Difluoro-1-methoxy- cyclohexane-1-carbaldehyde Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Elimination Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Workflow of the Wittig olefination reaction.

Part 2: Synthesis of Amines via Reductive Amination

Reductive amination is a cornerstone transformation in medicinal chemistry for the synthesis of amines from carbonyl compounds.[5] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is mild enough not to reduce the starting aldehyde but readily reduces the iminium intermediate.[7]

Experimental Protocol: One-Pot Synthesis of a Secondary Amine

This protocol describes the reaction of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde with a primary amine.

Materials:

  • 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde (1.0 eq)

  • Primary or Secondary Amine (e.g., Benzylamine, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde (1.0 eq) and the chosen amine (1.1 eq).

  • Dissolve the components in dichloromethane or DCE (approx. 0.1 M).

  • If the amine is used as its hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine.

  • Optionally, a catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less reactive amines.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Representative Reductive Amination Products
Amine InputReducing AgentProductTypical Yield (%)Key Analytical Notes
BenzylamineNaBH(OAc)₃N-((4,4-difluoro-1-methoxycyclohexyl)methyl)aniline85-95Disappearance of aldehyde proton; appearance of new benzylic CH₂ protons in ¹H NMR.
MorpholineNaBH(OAc)₃4-((4,4-difluoro-1-methoxycyclohexyl)methyl)morpholine80-90Characteristic morpholine signals in ¹H NMR.
Ammonia (as NH₄OAc)NaBH₃CN(4,4-Difluoro-1-methoxycyclohexyl)methanamine60-75Primary amine product; requires careful control to avoid dialkylation.[7]
Visualization: Reductive Amination Pathway

Reductive_Amination Aldehyde Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Amine R₂NH Amine->Iminium Condensation Product_Amine Final Amine Product Iminium->Product_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product_Amine Reduction

Caption: General workflow for reductive amination.

Part 3: Oxidation to a Carboxylic Acid Moiety

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation that opens the door to a wealth of subsequent reactions, most notably amide bond formation. The Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered at a slightly acidic pH, is an exceptionally mild and efficient method, particularly for aldehydes bearing sensitive functional groups.[8] A key feature is the use of a scavenger, such as 2-methyl-2-butene, to trap the reactive hypochlorite byproduct.[8]

Experimental Protocol: Pinnick Oxidation

This protocol details the selective oxidation of the aldehyde to its corresponding carboxylic acid.

Materials:

  • 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde (1.0 eq)

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene (5.0 eq)

  • Sodium chlorite (NaClO₂, 1.5 eq)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde (1.0 eq) in a mixture of t-butanol and 2-methyl-2-butene.

  • In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).

  • Oxidant Addition: Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the aqueous oxidant solution to the stirred aldehyde solution over 15-20 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC, observing the disappearance of the starting aldehyde.

  • Work-up and Purification: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product, 4,4-Difluoro-1-methoxycyclohexane-1-carboxylic acid, is often pure enough for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.

Data Presentation: Oxidation Reaction
Starting MaterialOxidizing AgentProductTypical Yield (%)Key Analytical Notes
4,4-Difluoro-1-methoxycyclohexane-1-carbaldehydeNaClO₂ / NaH₂PO₄4,4-Difluoro-1-methoxycyclohexane-1-carboxylic acid>90Disappearance of the aldehyde proton (~9-10 ppm) and appearance of a broad carboxylic acid proton (>10 ppm) in ¹H NMR. Shift in C=O stretch in IR spectroscopy.
Visualization: Oxidation Reaction

Oxidation Aldehyde Aldehyde Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Oxidant NaClO₂ NaH₂PO₄ Oxidant->Carboxylic_Acid Oxidation Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Carboxylic_Acid Traps HOCl

Caption: Schematic of the Pinnick oxidation reaction.

Conclusion

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde stands as a highly versatile and valuable building block for drug discovery and development. The aldehyde functional group provides a reliable entry point for a variety of synthetic transformations, enabling the rapid generation of diverse molecular libraries. The protocols detailed herein for Wittig olefination, reductive amination, and oxidation represent robust and scalable methods for the derivatization of this scaffold. By employing these techniques, researchers can efficiently explore the chemical space around this fluorinated core, paving the way for the discovery of novel therapeutic agents with enhanced pharmacological profiles.

References

  • Wikipedia. Wittig reaction. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

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analytical methods for 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Analytical Determination of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

Abstract

This application note provides detailed analytical protocols for the sensitive and accurate detection of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde. This compound, a functionalized fluorinated cyclohexane, presents unique analytical challenges due to its chemical structure. As such, two primary methodologies are presented: a direct and derivatized approach using Gas Chromatography-Mass Spectrometry (GC-MS) for comprehensive structural confirmation and a derivatization-based High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quantitative analysis. These protocols are designed for researchers, quality control scientists, and drug development professionals who require robust and validated methods for impurity profiling, stability testing, and quality assurance.

Introduction and Analytical Strategy

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde is a complex aliphatic aldehyde whose fluorinated structure suggests its potential use as an intermediate in the synthesis of pharmacologically active molecules. The presence of two fluorine atoms and a reactive aldehyde group necessitates tailored analytical approaches. The aldehyde functional group is prone to degradation and can exhibit poor chromatographic behavior, while the lack of a strong native chromophore makes it unsuitable for direct UV-based detection.[1][2]

To address these challenges, this guide details two orthogonal analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing definitive structural identification through mass fragmentation patterns.[3] We present protocols for both direct headspace analysis, suitable for detecting the compound as a volatile impurity, and a derivatization approach to enhance thermal stability and sensitivity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A cornerstone of pharmaceutical analysis.[4] Given the analyte's poor UV absorbance, a pre-column derivatization step is mandatory. We employ 2,4-dinitrophenylhydrazine (DNPH), a classic and reliable reagent that reacts with carbonyls to form highly UV-active hydrazones, enabling sensitive quantification.[5][6]

Method validation is a critical component of any analytical procedure in a regulated environment.[7][8] The described methods are designed to be fully validatable according to the International Council for Harmonisation (ICH) guidelines.[4]

Workflow for Analytical Method Selection

The choice between GC-MS and HPLC-UV depends on the analytical objective. GC-MS is superior for initial identification and structural elucidation, while HPLC-UV is often preferred for its robustness in routine quantitative quality control settings.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_gc GC-MS Method cluster_hplc HPLC-UV Method Sample Receive Sample (API, In-process control, etc.) Dissolve Dissolve in Appropriate Solvent (e.g., Methanol, Acetonitrile) Sample->Dissolve Decision Analytical Goal? Dissolve->Decision GC_Path Identification & Structural Confirmation Decision->GC_Path Identification HPLC_Path Routine Quantification & Impurity Profiling Decision->HPLC_Path Quantification GC_Deriv Derivatization with PFBHA (Optional, for enhanced sensitivity) GC_Path->GC_Deriv HPLC_Deriv Derivatization with DNPH HPLC_Path->HPLC_Deriv GC_Inject GC-MS Analysis GC_Deriv->GC_Inject GC_Data Data Analysis: Retention Time & Mass Spectrum GC_Inject->GC_Data Report Final Report: Identity, Purity, Quantity GC_Data->Report HPLC_Inject HPLC-UV Analysis HPLC_Deriv->HPLC_Inject HPLC_Data Data Analysis: Retention Time & UV Absorbance HPLC_Inject->HPLC_Data HPLC_Data->Report

Caption: General analytical workflow for 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

This method leverages the volatility of the analyte for separation on a capillary GC column. The coupled mass spectrometer ionizes the eluted compound, and the resulting fragmentation pattern serves as a chemical fingerprint for unambiguous identification. The presence of two fluorine atoms will result in a characteristic mass spectrum.[9] For enhanced sensitivity and to improve peak shape, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be employed, which converts the aldehyde into a stable, highly electron-capturing oxime derivative.[10]

Protocol 1A: Direct Headspace GC-MS Analysis

This protocol is optimized for detecting the analyte as a volatile impurity in a solid or liquid matrix.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample (e.g., drug substance) into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide or N,N-Dimethylformamide).

  • Add an internal standard if required for precise quantification.

  • Immediately seal the vial with a PTFE-faced septum and crimp cap.[11]

  • Vortex briefly to ensure dissolution.

  • Incubate the vial in the headspace autosampler at 90°C for 20 minutes before injection.

Instrumentation and Parameters:

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, robust platform for volatile analysis.
MS Detector Agilent 5977B or equivalentProvides high sensitivity and spectral integrity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering good selectivity for a wide range of compounds.[12]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 minGradient ensures separation from other volatiles and elution of the analyte.
Injection Headspace Injection, 1 mL loop, 250°C inlet temp.Prevents non-volatile matrix components from contaminating the system.[3]
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for generating reproducible fragmentation patterns.
Scan Range m/z 40-400Covers the expected molecular ion and key fragments.
Protocol 1B: GC-MS with PFBHA Derivatization

This protocol enhances sensitivity and is suitable for trace-level analysis.

Derivatization Procedure:

  • Prepare a 10 mg/mL solution of PFBHA in a buffered aqueous solution (e.g., phosphate buffer, pH 6).

  • Prepare the sample solution in a suitable solvent (e.g., methanol) at an approximate concentration of 100 µg/mL.

  • In a 2 mL vial, mix 100 µL of the sample solution with 200 µL of the PFBHA reagent solution.

  • Cap the vial and heat at 60°C for 60 minutes.[10]

  • Cool the vial to room temperature.

  • Extract the derivative by adding 500 µL of hexane and vortexing for 1 minute.

  • Allow the layers to separate and carefully transfer the upper hexane layer for GC-MS analysis.

Instrument parameters are similar to Protocol 1A, but a liquid injection of 1 µL of the hexane extract is used instead of headspace sampling.

Method 2: HPLC-UV Analysis via DNPH Derivatization

Principle

This method overcomes the analyte's lack of a UV chromophore. The aldehyde group reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde-2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and absorbs strongly in the UV-Vis region (around 360 nm), enabling sensitive detection by HPLC-UV.[6][13]

Caption: Derivatization of the aldehyde with DNPH to form a UV-active hydrazone.

Protocol

Sample Preparation and Derivatization:

  • DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid. This solution should be prepared fresh.

  • Sample Solution: Accurately prepare a solution of the sample in acetonitrile to achieve a target analyte concentration of approximately 1-10 µg/mL.

  • Reaction: In a 10 mL vial, mix 1 mL of the sample solution with 1 mL of the DNPH reagent.

  • Cap the vial and allow the reaction to proceed at 40°C for 30 minutes, protected from light.[2]

  • After cooling, the sample is ready for injection. If necessary, dilute with the mobile phase.

Instrumentation and Parameters:

ParameterSettingRationale
HPLC System Waters ACQUITY UPLC or equivalentHigh-resolution system suitable for complex mixtures.[6]
Detector UV-Vis or Photodiode Array (PDA) DetectorFor detection of the DNPH derivative.
Column C18 Reversed-Phase Column (e.g., SunFire C18, 4.6 x 150 mm, 3.5 µm)Excellent for separating DNPH-derivatized aldehydes and ketones.
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 min, hold 2 min, return to 50% BGradient elution is necessary to separate the derivative from excess reagent and other impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°CImproves peak shape and run-to-run reproducibility.
Injection Vol. 10 µL
Detection λ 360 nmThis is the typical wavelength of maximum absorbance for DNPH derivatives.[5][6]

Method Validation Summary

All analytical methods intended for use in pharmaceutical development must be validated to ensure they are fit for purpose.[7][8][14][15] The following table presents typical target validation parameters for the described methods, in accordance with ICH Q2(R1) guidelines.

ParameterGC-MS (Direct)HPLC-UV (DNPH)Acceptance Criteria
Specificity Baseline resolution from other volatiles; unique mass spectrumBaseline resolution from reagent peak and other impuritiesNo interference at the analyte's retention time
Linearity (r²) > 0.995> 0.998r² ≥ 0.99
Range 1 - 100 µg/mL0.1 - 20 µg/mLTypically 80-120% of the test concentration
Accuracy (% Recovery) 95 - 105%98 - 102%Within 98.0% to 102.0% for drug substance
Precision (%RSD) < 5%< 2%Repeatability (RSD) ≤ 2%
LOD ~0.5 µg/mL~0.03 µg/mLSignal-to-Noise ratio of 3:1
LOQ ~1.5 µg/mL~0.1 µg/mLSignal-to-Noise ratio of 10:1

Conclusion

This application note provides two robust, orthogonal, and validatable analytical methods for the determination of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde. The GC-MS method offers unparalleled specificity for identification and is suitable for analyzing volatile residues. The HPLC-UV method, incorporating DNPH derivatization, provides high sensitivity and precision, making it ideal for routine quality control and impurity quantification in regulated environments. The choice of method should be guided by the specific analytical requirements, balancing the need for structural confirmation with the demands of high-throughput quantitative analysis.

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  • 4-Methoxycyclohexane-1-carbaldehyde. (n.d.). PubChem.
  • Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub.
  • 3-hydroxy-1-cyclohexene-1-carboxaldehyde. (n.d.). Organic Syntheses.
  • Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. (2025, August 9). ResearchGate.
  • Method for synthesizing 4-fluorocyclohexanone. (n.d.). Google Patents.
  • Synthesis and Characterization of 4-methoxychalcone. (n.d.).

Sources

handling and storage procedures for 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Purification Protocols for 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

Abstract

This technical guide outlines the rigorous handling, storage, and remediation protocols for 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde (CAS: 265108-36-9). While fluorinated aliphatic aldehydes offer unique steric and electronic properties for medicinal chemistry, they present specific stability challenges—primarily autoxidation and hydration. Unlike typical aldehydes, this compound possesses a quaternary


-carbon, precluding enolization but introducing susceptibility to Cannizzaro disproportionation under basic conditions. This document provides a self-validating framework for maintaining reagent integrity in drug discovery workflows.

Chemical Profile & Stability Logic

To handle this compound effectively, one must understand the structural drivers of its instability.

  • Non-Enolizable Structure: The C1 position is fully substituted (Methoxy, Aldehyde, and the Cyclohexane ring). Lacking an

    
    -proton, this aldehyde cannot  undergo standard Aldol self-condensation. This confers superior stability compared to enolizable aldehydes (e.g., acetaldehyde).
    
  • Autoxidation Risk: Like all aldehydes, the carbonyl hydrogen is susceptible to radical abstraction by atmospheric oxygen, leading to the formation of the corresponding carboxylic acid (4,4-difluoro-1-methoxycyclohexanecarboxylic acid). This is the primary degradation pathway.

  • Gem-Difluoro Effect: The C4 gem-difluoro group increases the lipophilicity and alters the ring conformation but does not significantly destabilize the aldehyde functionality.

  • Base Sensitivity: In the presence of strong bases, the lack of

    
    -protons makes this compound a prime substrate for the Cannizzaro reaction , where it disproportionates into the corresponding alcohol and acid.
    

Table 1: Physicochemical Profile

PropertyValue / CharacteristicImplication for Handling
Physical State Liquid / Oil (Colorless to Pale Yellow)Liquid handling tools required; viscous at low temps.
Molecular Weight 178.18 g/mol Calculation basis for stoichiometry.
Boiling Point ~200°C (Predicted)High boiling point allows for vacuum distillation.
Solubility DCM, THF, EtOAc, MeOHCompatible with standard organic solvents.
Air Sensitivity High (Aldehyde C-H bond)Strict Inert Atmosphere Required.
Moisture Sensitivity ModerateCan form hydrates (gem-diols) reversibly.

Storage Protocols: The "Cold-Chain" Approach

The integrity of this reagent relies on preventing the radical chain mechanism of autoxidation.

Primary Storage Conditions
  • Temperature: Store at -20°C . While 4°C is acceptable for short-term (<1 week) usage, long-term banking requires freezing to kinetically inhibit oxidation.

  • Atmosphere: Argon (Ar) is superior to Nitrogen (

    
    ) due to its higher density, which provides a more effective "blanket" over the liquid surface.
    
  • Container: Amber borosilicate glass with a PTFE-lined screw cap. Avoid polyethylene bottles, which are permeable to oxygen over time.

The Aliquoting Strategy (Visualized)

Repeated freeze-thaw cycles introduce moisture and oxygen. Upon receipt, the bulk material should be aliquoted immediately.

StorageLifecycle Receipt Receipt of Bulk Material (Check Seal Integrity) QC_Initial Initial QC (1H NMR for Acid Content) Receipt->QC_Initial Aliquot Aliquot under Argon (Into single-use vials) QC_Initial->Aliquot Pass (>95%) Remediate Purification (See Section 4) QC_Initial->Remediate Fail (<95%) Seal Seal with Parafilm & Desiccant Bag Aliquot->Seal Freeze Deep Freeze (-20°C) Seal->Freeze Use Thaw & Use (Do not re-freeze) Freeze->Use

Figure 1: Critical path for reagent banking. Implementing single-use aliquots prevents the degradation of the main stock.

Handling & Safety Procedures

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Combustible liquid (H227).[2]

Engineering Controls
  • Fume Hood: All transfers must occur within a certified chemical fume hood.

  • Syringe Techniques: Use positive-pressure displacement techniques. Never pour the liquid; use a glass syringe with a long needle to withdraw from the septum-capped vial to minimize headspace exposure.

Inert Gas Blanketing Protocol
  • Insert a needle connected to an Argon line into the vial septum.

  • Insert a vent needle.

  • Flow Argon for 30 seconds before withdrawing liquid.

  • Withdraw liquid.[3]

  • Remove vent needle, then remove Argon needle.

  • Why? This ensures the volume removed is replaced by Argon, not air.

Quality Control & Purification

Over time, the aldehyde may oxidize to the carboxylic acid (observed as a broad singlet at ~11-12 ppm in


 NMR) or form oligomers.
Diagnostic QC
  • Method:

    
     NMR in 
    
    
    
    .
  • Key Signal: Aldehyde proton doublet/singlet at 9.5 – 9.8 ppm .

  • Impurity Signal: Carboxylic acid proton (>10 ppm).

  • Acceptance Criteria: >95% purity by integration.

Remediation: Bisulfite Adduct Purification

Since this aldehyde is a liquid and non-enolizable, the Bisulfite Wash is the most efficient purification method. It selectively pulls the aldehyde into the aqueous phase as a solid/solution adduct, leaving non-aldehyde impurities (and some acids) in the organic phase.

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    ).[4]
    
  • Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) (10% solution).
  • Ethyl Acetate (EtOAc).[4]

Protocol Workflow:

Purification Start Impure Aldehyde (Organic Phase) Step1 Add Sat. NaHSO3 (aq) Shake vigorously Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Keep Wash Wash Aq. Layer with Et2O (x2) AqLayer->Wash Regen Regenerate Aldehyde Add 10% Na2CO3 to pH 10 Wash->Regen Extract Extract into EtOAc Dry (MgSO4) & Concentrate Regen->Extract Final Pure Aldehyde Extract->Final

Figure 2: Bisulfite purification logic. This method leverages the reversible formation of the water-soluble bisulfite adduct to separate the aldehyde from organic-soluble impurities.[5]

Step-by-Step Description:

  • Dissolve crude material in a minimal amount of EtOAc (optional, can use neat if liquid).

  • Add excess saturated

    
     solution. Shake vigorously for 5-10 minutes. The aldehyde forms a water-soluble adduct.[4][5]
    
  • Separate layers.[4][5] Keep the Aqueous Layer. (The organic layer contains the impurities).

  • Wash the aqueous layer twice with diethyl ether to remove trapped organics.

  • Basify the aqueous layer carefully with 10%

    
     or 
    
    
    
    until pH ~10. Caution: Do not use excessive heat or time to avoid Cannizzaro side reactions.
  • Extract the regenerated aldehyde immediately into EtOAc (x3).

  • Dry over

    
     and concentrate in vacuo.
    

Emergency Procedures

  • Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust. Ventilate the area.[2][6]

  • Skin Contact: Wash with soap and water for 15 minutes.[2] The lipophilic nature of the fluorine group may aid skin penetration; thorough washing is critical.

  • Eye Contact: Rinse cautiously with water for several minutes.[2][7] Remove contact lenses if present.[7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 297919, 4-Methoxycyclohexane-1-carbaldehyde. (Used as structural analog for hazard classification).[7] Retrieved from [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[8] Journal of Organic Chemistry, 64(15), 5722–5724. (Basis for purification protocol). Retrieved from [Link]

  • Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. (Optimization of bisulfite extraction). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with this valuable fluorinated building block. The inherent challenges in constructing the quaternary, oxygenated stereocenter of this molecule necessitate precise experimental control. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of the synthesis and optimize your reaction yields.

Synthetic Overview

The most reliable and modular synthetic route to 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde proceeds via a three-step sequence starting from commercially available 4,4-difluorocyclohexanone. This pathway involves the formation of a cyanohydrin, subsequent O-alkylation to install the methoxy group, and a final partial reduction of the nitrile to the target aldehyde. Each step presents unique challenges that can impact the overall yield and purity.

Synthetic_Workflow cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Nitrile Reduction A 4,4-Difluorocyclohexanone B 4,4-Difluoro-1-hydroxy- cyclohexane-1-carbonitrile A->B TMSCN, ZnI₂ (cat.) DCM, 0°C to rt C 4,4-Difluoro-1-methoxy- cyclohexane-1-carbonitrile B->C 1. NaH, THF, 0°C 2. MeI, rt D 4,4-Difluoro-1-methoxy- cyclohexane-1-carbaldehyde C->D 1. DIBAL-H, Toluene, -78°C 2. Aqueous Workup Troubleshooting_DIBAL Start DIBAL-H Reduction: Low Aldehyde Yield Q1 Is the primary byproduct the over-reduced alcohol? Start->Q1 Sol1 Solution: 1. Maintain temp at -78°C strictly. 2. Use exactly 1.1 eq DIBAL-H. 3. Add DIBAL-H dropwise slowly. Q1->Sol1 Yes Q2 Is unreacted nitrile recovered? Q1->Q2 No End Yield Optimized Sol1->End Sol2 Solution: 1. Use fresh, titrated DIBAL-H. 2. Ensure all reagents/solvents are anhydrous. 3. Re-verify stoichiometry. Q2->Sol2 Yes Sol2->End

Caption: Troubleshooting decision tree for the DIBAL-H reduction step.

Q6: I am recovering a significant amount of the starting nitrile. What went wrong?

A6: This indicates an insufficient amount of active reducing agent.

  • Causality: DIBAL-H is highly reactive with protic sources, including atmospheric moisture and residual water in the solvent or on glassware. Any moisture present will consume the reagent before it can react with the nitrile.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous toluene. Flame-dry the reaction flask under vacuum or argon before use.

    • Use Fresh DIBAL-H: Use a recently purchased bottle of DIBAL-H or titrate an older bottle to confirm its molarity.

    • Check for Leaks: Ensure your reaction setup is sealed under a positive pressure of an inert gas (argon or nitrogen) to prevent moisture from entering.

Purification & Characterization

Q7: My final product is difficult to purify by column chromatography. Are there alternative methods?

A7: Aldehydes can be challenging to purify due to their moderate polarity and potential for decomposition on silica gel. A classical and highly effective method is purification via a bisulfite adduct. [1]

  • Causality: Aldehydes react reversibly with sodium bisulfite to form a water-soluble salt adduct. Other organic impurities (like the over-reduced alcohol or unreacted nitrile) do not react and will remain in the organic phase. This allows for a clean separation.

  • Purification Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic solution with a saturated aqueous solution of sodium bisulfite.

    • Separate the aqueous layer containing the aldehyde-bisulfite adduct. Wash the organic layer again to ensure complete extraction.

    • To recover the aldehyde, treat the aqueous layer with a base (e.g., NaHCO₃ or NaOH solution) until the pH is > 8. This will reverse the reaction, liberating the pure aldehyde.

    • Extract the regenerated aldehyde back into an organic solvent, dry with Na₂SO₄, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

FAQ 1: How critical is the purity of the starting 4,4-difluorocyclohexanone? Extremely critical. The ketone is commercially available, but its purity can vary. [2][3]Impurities can interfere with the cyanohydrin formation. It is recommended to purify the starting ketone by distillation if its purity is below 98%.

FAQ 2: Are there any alternatives to DIBAL-H for the nitrile reduction? Yes, but DIBAL-H is generally the most reliable method for stopping at the aldehyde stage from an aliphatic, sterically hindered nitrile. The Stephen aldehyde synthesis (using SnCl₂/HCl) is another option but is often less effective for non-aromatic nitriles and uses harsher acidic conditions which could be incompatible with the methoxy group.

FAQ 3: What are the primary safety concerns for this synthetic sequence? This synthesis involves several hazardous reagents that require careful handling in a well-ventilated fume hood:

  • TMSCN/Cyanide: Highly toxic. Avoid contact with skin and inhalation. Any cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal.

  • Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water. Handle under an inert atmosphere.

  • DIBAL-H: Pyrophoric liquid. Reacts violently with water and air. Must be handled using syringe techniques under an inert atmosphere.

Experimental Protocols & Data

Data Summary Table
StepReactionKey ReagentsStoichiometry (Substrate:Reagent)Temp (°C)Time (h)Typical Yield
1Cyanohydrin FormationTMSCN, ZnI₂1 : 1.2 : 0.10 to 2512-1690-95%
2O-AlkylationNaH, MeI1 : 1.2 : 1.50 to 254-885-90%
3Nitrile ReductionDIBAL-H1 : 1.1-782-370-80%
Protocol 1: Synthesis of 4,4-difluoro-1-hydroxycyclohexane-1-carbonitrile

To a solution of 4,4-difluorocyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a flame-dried flask under argon at 0 °C is added zinc iodide (0.1 eq). Trimethylsilyl cyanide (1.2 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NaHCO₃ solution and stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude cyanohydrin, which is typically used in the next step without further purification.

Protocol 2: Synthesis of 4,4-difluoro-1-methoxycyclohexane-1-carbonitrile

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.4 M) in a flame-dried flask under argon at 0 °C is added a solution of the crude 4,4-difluoro-1-hydroxycyclohexane-1-carbonitrile (1.0 eq) in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes, during which hydrogen evolution should be observed. Methyl iodide (1.5 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 6 hours. The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: Synthesis of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

A solution of 4,4-difluoro-1-methoxycyclohexane-1-carbonitrile (1.0 eq) in anhydrous toluene (0.2 M) is prepared in a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of DIBAL-H (1.0 M in hexanes, 1.1 eq) is added dropwise via syringe pump over 1 hour, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at -78 °C for an additional 2 hours. The reaction is quenched by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the target aldehyde. If necessary, further purification can be achieved using the bisulfite adduct method described in Q7.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-659. [Link]

  • Mane, S. B., et al. (2019). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones. Letters in Organic Chemistry, 16(3), 238-243. [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols. [Link]

  • PubChem. 4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • ChemBK. 4,4-Difluorocyclohexanone(WX900093). [Link]

  • Reddit. r/chemistry community. (2015). Purifying aldehydes?. [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges associated with these valuable but often sensitive compounds. Instead of a generic overview, we will directly address common pitfalls and provide practical, field-tested solutions in a question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Foundational Challenges & Intrinsic Instability

Before troubleshooting specific reactions, it is crucial to understand the inherent properties of fluorinated aldehydes that make their synthesis non-trivial.

Q1: Why are my β-fluorinated aldehydes decomposing upon synthesis or workup?

Answer: This is one of the most common failure modes in the synthesis of fluorinated aldehydes, particularly those with fluorine at the β-position to the carbonyl. The primary mechanism of decomposition is the elimination of hydrogen fluoride (HF).

Causality: The strong electron-withdrawing nature of the fluorine atom increases the acidity of the α-protons (the hydrogens on the carbon between the fluorine and the carbonyl group). The carbonyl group also contributes to this acidification. This makes the α-proton susceptible to removal by even mild bases, initiating an E1cb-type elimination to form an α,β-unsaturated aldehyde and HF.[1][2] This process can be autocatalytic if trace acid or base is present.

Key Takeaway: β-Fluoro aldehydes with an acidic α-proton are often inherently unstable.[1][2] Successful synthesis and isolation require careful control of pH and temperature during workup and purification.

Troubleshooting Flow: Product Instability

Here is a logical workflow to diagnose and address product decomposition.

G cluster_0 Diagnosis cluster_1 Solutions start Fluorinated Aldehyde Decomposition Observed (e.g., during workup, purification, or on standing) check_structure Is fluorine at the β-position with an enolizable α-proton? start->check_structure check_conditions Analyze Reaction/Workup Conditions start->check_conditions sol_no_proton Instability is less likely due to HF elimination. Investigate other functional groups. check_structure->sol_no_proton No sol_hf_elim High probability of HF elimination. Implement mitigation strategies. check_structure->sol_hf_elim Yes sol_base Neutralize immediately. Use buffered or non-basic workup (e.g., gentle wash with cold, dilute NaHSO₄ then water). check_conditions->sol_base Base Present? sol_acid Neutralize with cold NaHCO₃. Avoid strong acids. check_conditions->sol_acid Acid Present? sol_heat Purify at low temperature (e.g., vacuum transfer, low-temp distillation). Avoid prolonged heating. check_conditions->sol_heat Heat Applied? sol_hf_elim->sol_base sol_hf_elim->sol_heat

Caption: Troubleshooting decomposition of fluorinated aldehydes.

Section 2: Pitfalls in the Oxidation of Fluorinated Alcohols

The oxidation of a primary fluorinated alcohol is the most common route to a fluorinated aldehyde. However, standard oxidation protocols often require significant optimization. We will focus on two workhorse methods: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.

Swern Oxidation Troubleshooting

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at cryogenic temperatures.[3][4]

Q2: My Swern oxidation is giving a low yield or failing completely. What went wrong?

Answer: The Swern oxidation is highly sensitive to temperature and moisture. Failure typically points to a problem with one of the key intermediates.

Causality & Troubleshooting:

Issue Probable Cause Solution & Explanation
No reaction or very low conversion 1. Inactive Reagents: Oxalyl chloride is sensitive to moisture. DMSO must be anhydrous.1. Use fresh, high-quality reagents. Ensure DMSO is distilled from CaH₂ and oxalyl chloride is from a freshly opened bottle or recently purchased.
2. Temperature too low: While crucial, if the temperature is excessively low, the reaction rate may be negligible.2. Adhere to protocol temperatures. The initial activation is typically done at -78 °C (dry ice/acetone bath). After alcohol addition, the reaction may be allowed to warm slightly, but not above -60 °C.[3]
Formation of Pummerer rearrangement byproducts Reaction warmed prematurely: The key intermediate, chloro(dimethyl)sulfonium chloride, is unstable above -60 °C and can undergo Pummerer rearrangement.[5]Maintain cryogenic temperatures until the final base quench. The addition of the alcohol and triethylamine should be done at or below -78 °C.
Formation of mixed thioacetals Reaction warmed before base addition: The alkoxysulfonium ion intermediate can react further if the temperature rises before it is deprotonated by the base.[4][6]Ensure the base is added while the solution is still cold. Do not allow the reaction to warm before the final step.
Reaction turns black/tar formation Decomposition of reagents or intermediates. This can happen if the oxalyl chloride is added too quickly to the DMSO, causing a violent, exothermic decomposition.Add the oxalyl chloride dropwise to the cold DMSO solution over several minutes to control the exotherm.
Protocol: Swern Oxidation of a Primary Fluorinated Alcohol
  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) to an oven-dried, three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer. Cool the flask to -78 °C.

  • Activation: Add anhydrous DMSO (2.2 eq.) to the flask. To the dropping funnel, add a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM. Add the oxalyl chloride solution dropwise to the stirred DMSO solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Dissolve the primary fluorinated alcohol (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Ensure the temperature remains below -65 °C. Stir for 30-45 minutes.

  • Quench: Add triethylamine (5.0 eq.) dropwise, again maintaining the low temperature. After the addition is complete, allow the reaction to stir at -78 °C for 15 minutes, then slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction with water. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature.

  • Waste Handling: The aqueous waste and used glassware will contain dimethyl sulfide.[3] Quench with bleach or an oxidizing agent to neutralize the strong odor.[3]

Dess-Martin Periodinane (DMP) Oxidation Troubleshooting

DMP is a hypervalent iodine reagent that provides a mild and selective oxidation.[7][8] It is often preferred for sensitive substrates due to its neutral pH conditions and operational simplicity.

Q3: My DMP oxidation is sluggish and incomplete, even after several hours. How can I improve it?

Answer: While DMP is reliable, its rate can be influenced by reagent quality and trace amounts of water.

Causality & Troubleshooting:

Issue Probable Cause Solution & Explanation
Sluggish or Incomplete Reaction 1. Poor DMP Quality: Dess-Martin periodinane can slowly degrade upon exposure to moisture.1. Use high-purity DMP. If the reaction is consistently slow, consider sourcing fresh reagent or preparing it fresh.[9]
2. Strictly Anhydrous Conditions: The reaction is often run under anhydrous conditions, but this can sometimes slow it down.2. Add a controlled amount of water. It has been shown that the presence of one equivalent of water can significantly accelerate the reaction rate.[7][8] Add the water to the reaction mixture before adding the DMP.
Formation of Acid-Catalyzed Byproducts Acetic Acid Byproduct: The reaction produces two equivalents of acetic acid, which can cause decomposition of acid-sensitive protecting groups (e.g., acetals, silyl ethers) on your substrate.[7]Buffer the reaction. Add 2-4 equivalents of solid sodium bicarbonate (NaHCO₃) or pyridine to the reaction mixture before adding the DMP. This will neutralize the acetic acid as it forms.[7]
Difficult Purification Iodane Byproduct: The reduced iodane byproduct must be removed during workup.Use a specific workup. After the reaction, dilute with diethyl ether and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. This reduces the iodane byproduct to a water-soluble species.
Decision-Making: Swern vs. DMP Oxidation

Choosing the right oxidation method is critical for success. The following diagram and table summarize the key decision points.

G start Need to Oxidize a Fluorinated Primary Alcohol check_acid Is the substrate sensitive to acid? start->check_acid check_base Is the substrate sensitive to base (e.g., triethylamine)? check_acid->check_base No dmp_buffered Use Buffered DMP Oxidation (add NaHCO₃) check_acid->dmp_buffered Yes check_scale Is this a large-scale reaction? check_base->check_scale No dmp Use DMP Oxidation check_base->dmp Yes swern Use Swern Oxidation check_scale->swern Yes (Reagents cheaper) check_scale->dmp No

Caption: Choosing an oxidation method for fluorinated alcohols.

FeatureSwern Oxidation Dess-Martin (DMP) Oxidation
Conditions Cryogenic (-78 °C), strictly anhydrous.[3]Room temperature, can be buffered.[7]
Reagents DMSO, oxalyl chloride, triethylamine.Dess-Martin Periodinane.
Byproducts Dimethyl sulfide (malodorous), CO, CO₂.[3]Acetic acid, iodane byproduct.[7]
Advantages Inexpensive reagents, suitable for large scale.Mild conditions, operationally simple, avoids toxic metals.[4][7]
Disadvantages Requires cryogenic setup, malodorous byproduct, sensitive to temperature fluctuations.[3][5]Reagent is expensive and potentially explosive if impure[9], byproduct is acidic.
Best For... Acid-sensitive substrates; large-scale synthesis.Base-sensitive substrates; small to medium scale; rapid screening.

Section 3: Purification & Handling FAQs

Fluorinated aldehydes are often volatile and can be prone to hydration or polymerization.

  • Q4: My fluorinated aldehyde is co-distilling with the solvent. How can I isolate it?

    • A: Use a lower boiling point solvent for extraction (e.g., pentane or diethyl ether) if possible. Perform the final concentration on a rotary evaporator without heat and with careful vacuum control. For very volatile aldehydes, consider purification by preparative gas chromatography (GC) or careful fractional distillation with an efficient column.

  • Q5: I see a new spot on TLC after letting my purified aldehyde sit. What is it?

    • A: Fluorinated aldehydes can be susceptible to hydration to form gem-diols, especially in the presence of trace water. They can also polymerize, particularly in the absence of solvent or upon exposure to trace acid/base. It is best to use freshly prepared or purified fluorinated aldehydes immediately in the next step. If storage is necessary, store as a dilute solution in an anhydrous, aprotic solvent under an inert atmosphere at low temperature (-20 °C or below).

  • Q6: My product streaks on my silica gel column. How can I improve the chromatography?

    • A: The polar aldehyde can interact strongly with acidic silica gel, causing streaking and potential decomposition.

      • Deactivate the Silica: Pre-treat the silica gel by flushing the column with your eluent containing 1% triethylamine to neutralize acidic sites.

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.

      • Keep it Cold: Running the column in a cold room can sometimes minimize on-column decomposition.

References

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Sulfur-Based Fluorinating Agents. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination. Organic Letters. [Link]

  • Direct Access to β-Fluorinated Aldehydes via Nitrite-Modified Wacker Oxidation. PMC. [Link]

  • The Dark Side of Fluorine. PMC. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Fluorination with aminosulfuranes. Wikipedia. [Link]

  • CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. [Link]

  • Purification of fluoroacetaldehyde dehydrogenase from S. cattleya. ResearchGate. [Link]

  • Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Straightforward Synthesis of Fluorinated Enals via Photocatalytic α-Perfluoroalkenylation of Aldehydes. The Journal of Organic Chemistry. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. [Link]

  • The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. ResearchGate. [Link]

  • DESS-MARTIN PERIODINANE. Organic Syntheses. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor. ResearchGate. [Link]

  • Investigation of the Moffatt−Swern Oxidation in a Continuous Flow Microreactor System. ResearchGate. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Stereocontrol in 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde (CAS 2110028-13-0) . This scaffold involves a sterically congested quaternary center adjacent to the reactive aldehyde, combined with a conformationally locking gem-difluoro group.

Ticket Category: Synthetic Methodology / Stereochemistry Status: Active Support Tier: Senior Application Scientist

Core Diagnostic: The "Switch" Mechanism

Before optimizing, you must define your target relative stereochemistry. The presence of the


-methoxy group at the quaternary C1 position allows you to toggle between Chelation Control  and Dipole Control .
Target StereochemistryDominant ModelKey Reagent ClassSolvent System
1,2-Syn (Relative to OMe)Cram-Chelate Bidentate Lewis Acids (

,

,

)
Non-polar / Non-coordinating (DCM, Toluene)
1,2-Anti (Relative to OMe)Felkin-Anh / Cornforth Monodentate Lewis Acids (

) or Bulky Cations
Coordinating (THF, Et₂O)

Critical Note on the Scaffold: The 4,4-difluoro group at C4 locks the cyclohexane ring into a rigid chair conformation to minimize dipole repulsion. This rigidity enhances the facial bias of the aldehyde but also increases steric hindrance at the C1 quaternary center. Expect reaction rates to be 2-5x slower than standard cyclohexanecarbaldehydes.

Workflow Visualization

Use the following decision tree to select the correct protocol for your target diastereomer.

Stereocontrol_Workflow Start Target: Nucleophilic Addition to 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde Decision Desired Relative Stereochemistry (OH vs OMe) Start->Decision SynPath Syn-Selective (Chelation) Decision->SynPath Target Syn AntiPath Anti-Selective (Dipole) Decision->AntiPath Target Anti Reagent_Syn Reagent: Grignard (R-MgBr) or Organozinc (R-ZnX) + TiCl4 SynPath->Reagent_Syn Reagent_Anti Reagent: Organolithium (R-Li) or Silyl Enol Ether + BF3·OEt2 AntiPath->Reagent_Anti Solvent_Syn Solvent: DCM or Toluene (Must be non-coordinating) Reagent_Syn->Solvent_Syn Solvent_Anti Solvent: THF (Breaks chelation) Reagent_Anti->Solvent_Anti Outcome_Syn Outcome: Metal bridges OMe and CHO Attack from less hindered face Solvent_Syn->Outcome_Syn Outcome_Anti Outcome: Dipoles oppose Attack via Felkin-Anh model Solvent_Anti->Outcome_Anti

Caption: Decision tree for selecting reaction conditions based on desired relative stereochemistry (Syn vs. Anti).

Experimental Protocols

Protocol A: Chelation-Controlled Addition (Syn-Selective)

Objective: Maximize formation of the syn-isomer (where the new -OH and existing -OMe are on the same face of the theoretical plane). Mechanism: The metal coordinates to both the aldehyde oxygen and the methoxy oxygen, forming a rigid 5-membered chelate. The nucleophile attacks from the face opposite the bulky cyclohexane ring.

Step-by-Step:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon.

  • Substrate Loading: Dissolve 4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde (1.0 equiv) in anhydrous DCM (0.1 M).

    • Why DCM? Coordinating solvents like THF will compete for the metal center, destroying selectivity.

  • Lewis Acid Addition: Cool to -78 °C . Add

    
      (1.1 equiv) dropwise.
    
    • Observation: The solution typically turns yellow/orange, indicating chelate formation. Stir for 15 minutes.

  • Nucleophile Addition: Add the nucleophile (e.g., Allyltrimethylsilane or R-ZnBr) slowly down the side of the flask.

  • Reaction: Stir at -78 °C for 4 hours.

    • Note: Due to the C1 quaternary center, conversion may be slow. If stalled, warm to -40 °C, but do not exceed -20 °C to maintain dr.

  • Quench: Pour into sat. NaHCO₃.

Protocol B: Dipole-Controlled Addition (Anti-Selective)

Objective: Maximize formation of the anti-isomer. Mechanism: In the absence of chelation, the C-O dipoles of the aldehyde and methoxy group align anti-parallel to minimize electrostatic repulsion (Cornforth/Felkin-Anh model).

Step-by-Step:

  • Preparation: Standard inert atmosphere setup.

  • Substrate Loading: Dissolve aldehyde in anhydrous THF (0.1 M).

  • Additive: Add

    
      (1.5 equiv) at -78 °C.
    
    • Why BF3? It is a monodentate Lewis acid that binds the aldehyde oxygen but is too small/monodentate to bridge to the methoxy group, preventing chelation.

  • Nucleophile Addition: Add the nucleophile (e.g., R-Li or Grignard).

    • Tip: If using Grignards, the solvent must be THF to solvate the Mg and prevent transient chelation.

  • Reaction: Monitor by TLC. These reactions are often faster than chelation-controlled ones.

Troubleshooting & FAQs

Q1: My reaction conversion is <20% even after 12 hours.

Diagnosis: The C1 quaternary center (holding the OMe and Ring) creates a "neopentyl-like" steric wall. Resolution:

  • Concentration: Increase concentration to 0.5 M.

  • Lewis Acid Activation: If using Protocol A, switch from

    
     to the stronger 
    
    
    
    or
    
    
    to activate the aldehyde more aggressively.
  • Temperature: For Protocol A, you can cycle the temperature: warm to -20 °C for 30 mins, then cool back to -78 °C.

Q2: I am seeing low diastereomeric ratios (dr ~ 1.5:1).

Diagnosis: "Leaky" Chelation. Resolution:

  • Check Solvent: Ensure your DCM is strictly anhydrous and free of THF stabilizers. Even 1% THF can disrupt the chelate.

  • Counter-Ion: If using a Grignard in Protocol A, add

    
      (2 equiv) before adding the Grignard. This saturates the solution with chelating metal, ensuring the aldehyde is locked before the nucleophile arrives.
    
Q3: How does the 4,4-difluoro group affect the NMR analysis?

Diagnosis: Conformational locking. Resolution:

  • The

    
     NMR will show a distinct AB quartet (or complex multiplet) because the fluorines are diastereotopic.
    
  • Coupling: You will likely see long-range W-coupling (

    
    ) between the axial fluorine and equatorial protons. This confirms the ring is locked in a chair. Use this rigidity to assign the stereochemistry of your product by NOE analysis between the new methine proton and the ring protons.
    
Q4: Can I use this for enantioselective synthesis?

Resolution: Yes, but since the starting material is achiral (assuming the ring is not otherwise substituted), you are creating a racemate with high relative dr. To get high ee (enantiomeric excess), you must use a chiral ligand.

  • Recommended System:

    
     + TADDOL  or BINOL  ligands. The bulky quaternary center actually helps here by restricting the conformational freedom of the transition state, often leading to higher ee than simple cyclohexanecarbaldehyde.
    

References

  • Chelation Control Fundamentals: Reetz, M. T. Chelation Control in Organic Synthesis. Accounts of Chemical Research, 1993 , 26, 462–468. Link

  • Nucleophilic Addition to

    
    -Alkoxy Aldehydes:  Evans, D. A.; Allison, B. D.; Yang, M. G. Chelation-Controlled Carbonyl Addition Reactions. Tetrahedron Letters, 1999 , 40, 4457-4460. Link
    
  • Difluorocyclohexane Conformational Analysis: Thiehoff, C. et al. The influence of the 4,4-difluorocyclohexyl motif on the conformation of biological active molecules. Beilstein Journal of Organic Chemistry, 2016 , 12, 168–178. Link

  • Stereochemical Models (Felkin-Anh vs. Chelation): Mengel, A.; Reiser, O. Around and beyond the Felkin-Anh-Model. Chemical Reviews, 1999 , 99, 1191–1224. Link

Validation & Comparative

Technical Guide: 1H and 13C NMR Analysis of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde Molecular Formula: C₈H₁₂F₂O₂ Molecular Weight: 178.18 g/mol

This guide provides a comparative spectroscopic analysis of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde , a specialized fluorinated intermediate often utilized in the synthesis of metabolically stable drug candidates. The presence of the gem-difluoro group at the C4 position and a quaternary center at C1 (bearing both methoxy and aldehyde functionalities) creates a unique spectral fingerprint.

This document contrasts the target molecule with its non-fluorinated and non-methoxylated analogs to isolate specific chemical shifts and coupling constants, enabling researchers to rapidly validate structural integrity.

Part 1: Structural & Conformational Analysis[1]

The molecule exists primarily in a chair conformation. The 4,4-difluoro substitution introduces significant electronic dipoles, while the C1 quaternary center creates a "locking" effect on the ring dynamics, though ring inversion (chair-to-chair flipping) remains possible at room temperature.

Key Structural Features[1][2][3][4][5]
  • Quaternary Center (C1): The convergence of the aldehyde (-CHO), methoxy (-OMe), and the cyclohexane ring creates a sterically crowded environment that eliminates the typical methine proton signal found in simple cyclohexanecarbaldehydes.

  • Gem-Difluoro Motif (C4): The two fluorine atoms are magnetically non-equivalent in static conformations but may average out due to rapid ring flipping. They exert strong inductive effects, deshielding adjacent protons and carbons while introducing characteristic

    
     and 
    
    
    
    coupling patterns.
Diagram: Conformational Dynamics & Analysis Workflow

G cluster_0 Conformational Equilibrium cluster_1 Spectral Signature ConfA Conformer A CHO-Equatorial OMe-Axial ConfB Conformer B CHO-Axial OMe-Equatorial ConfA->ConfB Ring Flip (Rapid at RT) Quat_C Quaternary C1 (~80 ppm) ConfA->Quat_C F_Coupling 19F-13C Coupling (Triplet at ~122 ppm) ConfB->F_Coupling Aldehyde Aldehyde Proton (Singlet, ~9.5 ppm)

Caption: Rapid equilibrium between chair conformers averages some signals, but the quaternary C1 and gem-difluoro C4 provide static diagnostic anchors.

Part 2: Comparative NMR Analysis

To validate the structure, we compare the target against two control standards:

  • Control A: 1-Methoxycyclohexanecarbaldehyde (No Fluorine).

  • Control B: 4,4-Difluorocyclohexanecarbaldehyde (No Methoxy).

Proton (1H) NMR Analysis (400 MHz, CDCl₃)

The 1H NMR spectrum is characterized by the absence of the C1-H methine proton and the distinct splitting of the ring protons by the fluorine atoms.

Proton EnvironmentTarget Molecule (δ ppm)MultiplicityCoupling (Hz)Comparison Note
-CHO (Aldehyde) 9.45 - 9.55 Singlet (s)N/AControl A: Similar range. Control B: Doublet (d, J~2Hz) due to coupling with C1-H.
-OCH₃ (Methoxy) 3.25 - 3.40 Singlet (s)N/AAbsent in Control B .
C3-H / C5-H 2.10 - 2.30 Multiplet (m)J ~ 12-15 HzBroader than Control A due to vicinal H-F coupling.
C2-H / C6-H 1.80 - 2.00 Multiplet (m)ComplexDeshielded relative to unsubstituted cyclohexane (~1.4 ppm).

Expert Insight:

  • The Aldehyde Singlet: In Control B , the aldehyde proton is a doublet because it couples to the proton on C1. In the Target Molecule , C1 is quaternary (no proton), so the aldehyde signal collapses to a sharp singlet. This is the primary confirmation of successful methoxylation at C1.

  • The Fluorine "Hump": Protons at C3 and C5 are vicinal to the fluorine atoms. While standard cyclohexane protons appear as sharp multiplets, these will appear broadened or as complex higher-order multiplets due to

    
     coupling (typically 6–12 Hz).
    
Carbon (13C) NMR Analysis (100 MHz, CDCl₃)

The 13C spectrum provides the most definitive structural proof due to the large C-F coupling constants.

Carbon EnvironmentTarget Molecule (δ ppm)Splitting Pattern

(Hz)
Structural Validation
C=O (Aldehyde) 200.0 - 202.0 Singlet-Confirms carbonyl integrity.
C4 (CF₂) 120.0 - 124.0 Triplet (t)

Definitive Marker. The large coupling proves the gem-difluoro motif.
C1 (Quaternary) 80.0 - 85.0 Singlet*-Significantly downfield vs. Control B (~45 ppm) due to Oxygen attachment.
-OCH₃ 50.0 - 52.0 Singlet-Diagnostic methoxy peak.
C3 / C5 28.0 - 32.0 Triplet (t)

Proves proximity to the CF₂ group.
C2 / C6 25.0 - 28.0 Singlet/Broad

Distal ring carbons.

*Note: C1 may show very small long-range coupling to F, but it is often unresolved.

Expert Insight:

  • The Triplet at ~122 ppm: This is the "heartbeat" of the spectrum. If this triplet is missing or appears as a singlet, the fluorination has failed or the difluoro group has eliminated to an alkene.

  • The C1 Shift: The shift from ~45 ppm (in cyclohexanecarbaldehyde) to ~82 ppm is caused by the electronegative oxygen of the methoxy group. This confirms the formation of the quaternary center.

Part 3: Experimental Protocol

To ensure reproducibility and resolution of the fine fluorine couplings, follow this protocol.

Reagents & Equipment[4][6]
  • Solvent: CDCl₃ (Deuterated Chloroform) with 0.03% TMS.

    • Alternative: Acetone-

      
       if the aldehyde hydrate is suspected (common with electron-deficient aldehydes).
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Instrument: Minimum 400 MHz (1H) / 100 MHz (13C).

Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg of the target oil in CDCl₃. Ensure the solution is clear; filter through a cotton plug if particulate matter exists.

  • 1H Acquisition:

    • Set spectral window: -1 to 11 ppm.

    • Number of Scans (NS): 16.

    • Check: Verify the aldehyde singlet at ~9.5 ppm.[1] If it is a doublet, the starting material (non-methoxylated) is present.

  • 13C Acquisition (Proton Decoupled):

    • Set spectral window: -10 to 220 ppm.

    • Number of Scans (NS): >256 (Quaternary carbons and CF₂ triplets relax slowly and have lower NOE enhancement).

    • Parameter Adjustment: Set relaxation delay (

      
      ) to 2–3 seconds to ensure the quaternary C1 and C4 signals integrate correctly.
      
  • 19F NMR (Optional but Recommended):

    • Run a non-decoupled 19F scan.

    • Expect a singlet (or AB quartet if the ring is locked) at approximately -90 to -100 ppm relative to CFCl₃.

Diagram: Analytical Logic Tree

Analysis Start Crude Product H1_NMR 1H NMR Analysis Start->H1_NMR Check_Aldehyde Check Aldehyde Region (9.5 ppm) H1_NMR->Check_Aldehyde Singlet Singlet Observed Check_Aldehyde->Singlet Quaternary C1 Doublet Doublet Observed Check_Aldehyde->Doublet Methine C1 C13_NMR 13C NMR Analysis Singlet->C13_NMR Result_Fail_SM FAIL: SM Present (No Quaternary C) Doublet->Result_Fail_SM Check_C4 Check ~122 ppm C13_NMR->Check_C4 Triplet Triplet (J ~240Hz) Check_C4->Triplet CF2 Present Other Singlet or Multiplet Check_C4->Other Result_Pass PASS: Target Confirmed Triplet->Result_Pass Result_Fail_F FAIL: Defluorination Other->Result_Fail_F

Caption: Logical decision tree for validating the 4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde structure.

References

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

    • Context: Authoritative source for C-F coupling constants and stereoelectronic effects.
  • Reich, H. J. (2024). "13C NMR Chemical Shifts - Cyclohexanes." University of Wisconsin-Madison / ACS Organic Chemistry Data. Link

    • Context: Reference for base cyclohexane and qu
  • Carreira, E. M., et al. (2015). "Gem-Difluoro Groups in Drug Design." Journal of Medicinal Chemistry. Context: Discusses the metabolic stability and conformational locking of gem-difluorocyclohexanes.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Context: Standard tables for calculating additive substituent effects on NMR shifts.

Sources

A Researcher's Guide to the In Vitro Evaluation of Novel 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine and methoxy groups into cyclic scaffolds is a well-established approach to fine-tune the physicochemical and pharmacological properties of lead compounds.[1][2] The 4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde core represents a promising, yet underexplored, scaffold. The gem-difluoro group can enhance metabolic stability and modulate acidity, while the methoxy group can influence receptor binding and pharmacokinetic profiles.[1] The reactive carbaldehyde functionality serves as a versatile handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and chalcones, each with the potential for unique biological activities.[3]

This guide provides a comprehensive framework for the in vitro evaluation of novel derivatives based on this scaffold. It is designed for researchers, scientists, and drug development professionals, offering a logically structured approach to screening, characterizing, and comparing these compounds to identify promising therapeutic candidates. The methodologies described herein are grounded in established principles of in vitro pharmacology and are designed to build a robust data package for informed decision-making in the early stages of drug development.[4]

The Strategic Rationale for In Vitro Evaluation

In vitro testing is the cornerstone of modern drug discovery, offering a rapid and cost-effective means to assess the biological activity of novel chemical entities before committing to more complex and resource-intensive in vivo studies.[5][6] This approach allows for the early identification of promising compounds, the elucidation of their mechanisms of action, and the initial assessment of their safety profiles in a controlled laboratory setting.[4][7] For a novel scaffold like 4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde, a systematic in vitro evaluation is crucial for understanding its therapeutic potential and establishing a structure-activity relationship (SAR) to guide further optimization.[8]

Hypothetical Derivatives for Comparative Analysis

To illustrate the comparative evaluation process, let us consider a hypothetical series of derivatives synthesized from the parent aldehyde. The strategic variation of substituents allows for the exploration of chemical space and the identification of key structural features that govern biological activity.

Compound IDDerivative TypeR-GroupRationale for Inclusion
DFMC-Parent Aldehyde-Parent scaffold for baseline activity assessment.
DFMC-SB1 Schiff Base4-methoxyphenylIntroduction of an aromatic system with an electron-donating group to probe for interactions with hydrophobic pockets and potential hydrogen bond acceptors.
DFMC-SB2 Schiff Base4-chlorophenylIncorporation of an electron-withdrawing group to modulate electronic properties and explore halogen bonding interactions.
DFMC-HZ1 HydrazoneIsonicotinohydrazideIntroduction of a heterocyclic moiety to enhance solubility and explore potential interactions with specific receptor subtypes.
DFMC-CH1 Chalcone4'-hydroxyacetophenoneCreation of a conjugated system with a hydrogen bond donor, often associated with anti-inflammatory and antioxidant activities.[9]

A Tiered Approach to In Vitro Evaluation

A structured, tiered approach to in vitro testing ensures a logical and efficient allocation of resources. The initial phase focuses on broad screening for biological activity and cytotoxicity, followed by more detailed mechanistic studies for the most promising candidates.

Caption: Tiered workflow for in vitro evaluation.

Experimental Protocols

The following are detailed protocols for key in vitro assays relevant to the initial screening of the hypothetical 4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if evaluating for anticancer activity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10]

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the ability of the compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[11]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (e.g., dexamethasone).[11]

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition for each compound concentration to determine the IC₅₀ value.

Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Data Analysis and Structure-Activity Relationship (SAR)

The data obtained from these assays should be tabulated for a clear comparison of the derivatives' performance.

Table 1: Comparative In Vitro Activity of Hypothetical DFMC Derivatives

Compound IDCytotoxicity (HEK293) IC₅₀ (µM)Anti-inflammatory (RAW 264.7) IC₅₀ (µM)Antibacterial (S. aureus) MIC (µg/mL)
DFMC-Parent >100>100>128
DFMC-SB1 85.215.664
DFMC-SB2 60.58.332
DFMC-HZ1 >10022.116
DFMC-CH1 92.812.4>128
  • Schiff base formation (DFMC-SB1, DFMC-SB2) appears to be crucial for conferring both anti-inflammatory and antibacterial activity compared to the parent aldehyde.

  • The electron-withdrawing chloro group (DFMC-SB2) enhances both anti-inflammatory potency and cytotoxicity compared to the electron-donating methoxy group (DFMC-SB1). This suggests that the electronic properties of the aromatic ring play a significant role in activity.[12]

  • The hydrazone derivative (DFMC-HZ1) shows good antibacterial activity with low cytotoxicity, making it a potentially interesting candidate for further development as an antimicrobial agent.

  • The chalcone derivative (DFMC-CH1) exhibits moderate anti-inflammatory activity but lacks antibacterial efficacy, indicating a divergence in the structural requirements for these two biological effects.

Advanced Mechanistic Studies

For compounds that demonstrate promising activity and low cytotoxicity in the primary screens (e.g., DFMC-SB2 for anti-inflammatory potential and DFMC-HZ1 for antibacterial activity), further mechanistic studies are warranted.

Caption: Workflow for mechanistic studies.

For an anti-inflammatory candidate like DFMC-SB2 , subsequent studies could include:

  • Cyclooxygenase (COX-1/COX-2) Inhibition Assays: To determine if the anti-inflammatory effect is mediated through the inhibition of these key enzymes.[13][14]

  • Cytokine Production Assays (ELISA): To measure the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[11]

For an antibacterial candidate like DFMC-HZ1 , further investigation might involve:

  • Time-kill kinetics assays: To determine if the compound is bactericidal or bacteriostatic.

  • Bacterial DNA gyrase or topoisomerase inhibition assays: To investigate potential mechanisms of action.

Conclusion

The 4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde scaffold presents a valuable starting point for the development of novel therapeutic agents. A systematic and logically tiered in vitro evaluation is essential to unlock its full potential. By employing a combination of cytotoxicity, primary activity screening, and mechanistic assays, researchers can effectively compare derivatives, establish a clear structure-activity relationship, and identify promising lead candidates for further preclinical development. This guide provides a robust framework to navigate the initial stages of this exciting endeavor, ensuring that experimental choices are driven by scientific rationale and that the resulting data is both reliable and actionable.

References

  • Creative Bioarray. The Rise of In Vitro Testing in Drug Development. Available at: [Link]

  • QIMA Life Sciences. (2023, February 28). In Vitro Pharmacology - Drug Discovery & Development. Available at: [Link]

  • AXXAM. In Vitro Assays | For successful drug discovery programs. Available at: [Link]

  • Pérez-Estrada, S. (2025, October 10). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. PMC. Available at: [Link]

  • Ameduri, B. (2025, December 26). Selectively fluorinated cyclohexane building blocks: Derivatives of carbonylated all-cis-3-phenyl-1,2,4,5-tetrafluorocyclohexane. ResearchGate. Available at: [Link]

  • Ojima, I., et al. (2000, July 15). Syntheses and biological activity of C-3'-difluoromethyl-taxoids. PubMed. Available at: [Link]

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